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2-Hydroxy-2-(oxan-4-yl)acetic acid Documentation Hub

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  • Product: 2-Hydroxy-2-(oxan-4-yl)acetic acid
  • CAS: 1248302-05-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure Analysis of 2-Hydroxy-2-(oxan-4-yl)acetic Acid

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry 2-Hydroxy-2-(oxan-4-yl)acetic acid is a fascinating heterocyclic organic compound that holds significant promise in the realm of drug discovery and deve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

2-Hydroxy-2-(oxan-4-yl)acetic acid is a fascinating heterocyclic organic compound that holds significant promise in the realm of drug discovery and development. Its unique structural architecture, featuring a tetrahydropyran (oxane) ring appended to an α-hydroxy acid moiety, presents a versatile scaffold for the synthesis of novel therapeutic agents. The oxane ring, a privileged structure in medicinal chemistry, can favorably influence pharmacokinetic properties such as solubility and metabolic stability.[1] The α-hydroxy acid functionality provides a key site for chemical modification and interaction with biological targets. Understanding the precise chemical structure of this molecule is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the analytical methodologies employed to elucidate and confirm the structure of 2-Hydroxy-2-(oxan-4-yl)acetic acid, offering insights into the rationale behind the selection of each technique and the interpretation of the resulting data.

Core Analytical Workflow: A Multi-faceted Approach to Structural Elucidation

The definitive structural analysis of 2-Hydroxy-2-(oxan-4-yl)acetic acid necessitates a multi-pronged analytical approach. No single technique can provide a complete picture; instead, the synergistic application of spectroscopic and chromatographic methods is essential. This workflow ensures a self-validating system where data from one technique corroborates the findings of another, leading to an unambiguous structural assignment.

Analytical_Workflow cluster_synthesis Synthesis & Purification Synthesis Synthesis of 2-Hydroxy-2-(oxan-4-yl)acetic acid Purification Purification (e.g., HPLC, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Structural Backbone MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Molecular Weight IR FTIR Spectroscopy Purification->IR Functional Groups HPLC HPLC Analysis (Purity & Quantification) Purification->HPLC Purity Assessment

Figure 1: A representative workflow for the comprehensive structural analysis of 2-Hydroxy-2-(oxan-4-yl)acetic acid, emphasizing the interplay between different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Hydroxy-2-(oxan-4-yl)acetic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a detailed map of its atomic connectivity.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons).

Expected ¹H NMR Spectral Data (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.1s1H-CH(OH)COOH
~3.8 - 3.4m4H-CH₂-O-CH₂- (Oxane ring)
~2.0 - 1.6m5H-CH₂-CH(R)-CH₂- and -CH(R)- (Oxane ring)
11-13br s1H-COOH
~3.5br s1H-OH

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Causality Behind Expected Shifts: The protons on the carbons adjacent to the oxygen atom in the oxane ring are expected to be deshielded and thus appear at a lower field (higher ppm). The methine proton of the α-hydroxy acid is also deshielded by the adjacent oxygen and carbonyl groups. The carboxylic acid proton exhibits a characteristic broad singlet at a very downfield chemical shift due to hydrogen bonding.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of different carbon environments in the molecule.

Expected ¹³C NMR Spectral Data (Predicted):

Chemical Shift (δ, ppm)Assignment
~175-COOH (Carbonyl carbon)
~75-C(OH)COOH (α-carbon)
~67-CH₂-O-CH₂- (Oxane ring)
~40-CH- (Oxane ring, C4)
~33-CH₂-CH-CH₂- (Oxane ring)

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Rationale for Carbon Assignments: The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the lowest field. The carbon bearing the hydroxyl group is also significantly deshielded. The carbons in the oxane ring adjacent to the oxygen atom appear at a lower field than the other aliphatic carbons.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly important for confirming the elemental composition.

Predicted Mass Spectrometry Data:

Based on the structure of the closely related analog, 2-hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid, we can predict the following for 2-Hydroxy-2-(oxan-4-yl)acetic acid (C₇H₁₂O₄, Exact Mass: 160.0736):

AdductPredicted m/z
[M+H]⁺161.0808
[M+Na]⁺183.0628
[M-H]⁻159.0663

Data is predicted based on the PubChem entry for a related compound and may differ in an actual experiment.[2][3]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a time-of-flight (TOF) mass analyzer to determine their mass-to-charge ratio with high accuracy.

  • Data Analysis: Process the data to obtain the exact mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.

MS_Workflow cluster_ms Mass Spectrometry Workflow Sample Sample Solution ESI Electrospray Ionization Sample->ESI TOF TOF Mass Analyzer ESI->TOF Detector Detector TOF->Detector Data Data System Detector->Data

Figure 2: A simplified workflow for obtaining high-resolution mass spectrometry data using ESI-TOF MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~3400 (broad)O-H stretchAlcohol
~2950, ~2850C-H stretchAliphatic
1760-1690 (strong)C=O stretchCarboxylic acid
1320-1210C-O stretchCarboxylic acid, Ether
1200-1000C-O stretchAlcohol, Ether

Interpretation of the Spectrum: The FTIR spectrum of 2-Hydroxy-2-(oxan-4-yl)acetic acid is expected to be dominated by a very broad absorption band in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[4][5][6] A strong, sharp peak between 1760 and 1690 cm⁻¹ will confirm the presence of the carbonyl group of the carboxylic acid. The presence of the alcohol and ether functional groups will be indicated by C-O stretching bands in the fingerprint region (below 1500 cm⁻¹).[7]

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Enabling Purification

HPLC is an essential technique for determining the purity of the synthesized compound and for its purification. A reverse-phase HPLC method is typically suitable for a polar molecule like 2-Hydroxy-2-(oxan-4-yl)acetic acid.

Typical HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A time-programmed gradient from high aqueous to high organic
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Mass Spectrometry (LC-MS)
Column Temperature 30 °C

Rationale for Method Selection: A C18 column provides a non-polar stationary phase that retains the analyte based on its hydrophobicity. The use of a gradient elution allows for the effective separation of the target compound from any non-polar or more polar impurities.[8][9] Formic acid is added to the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. Detection at a low UV wavelength (210 nm) is suitable for compounds with limited chromophores. Coupling the HPLC to a mass spectrometer (LC-MS) provides the added advantage of confirming the molecular weight of the eluting peaks.[10]

Conclusion: A Robust Framework for Structural Verification

The comprehensive structural analysis of 2-Hydroxy-2-(oxan-4-yl)acetic acid is achieved through the judicious application of a suite of modern analytical techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, FTIR spectroscopy identifies the key functional groups, and HPLC assesses the purity of the compound. The convergence of data from these orthogonal techniques provides a high degree of confidence in the structural assignment, which is a critical prerequisite for the advancement of this promising molecule in drug discovery and development pipelines.

References

  • PubChem Compound Summary for CID 132364883, 2-hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. The Royal Society of Chemistry. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • PubChem Compound Summary for CID 62395817, 2-(4-hydroxyoxan-4-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MedCrave online. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Center for Biotechnology Information. [Link]

  • Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. National Center for Biotechnology Information. [Link]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu. [Link]

  • Oxetanes in drug discovery: structural and synthetic insights. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Solubility profile of 2-Hydroxy-2-(oxan-4-yl)acetic acid in organic solvents

Solubility Profiling and Thermodynamic Modeling of 2-Hydroxy-2-(oxan-4-yl)acetic Acid: A Comprehensive Framework Executive Summary The precise solubility profile of 2-Hydroxy-2-(oxan-4-yl)acetic acid (also known as -hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profiling and Thermodynamic Modeling of 2-Hydroxy-2-(oxan-4-yl)acetic Acid: A Comprehensive Framework

Executive Summary

The precise solubility profile of 2-Hydroxy-2-(oxan-4-yl)acetic acid (also known as


-hydroxy-4-tetrahydropyranacetic acid) is a critical parameter for process optimization in pharmaceutical development. As a key intermediate featuring a polar tetrahydropyran ring coupled with a hydrophilic glycolic acid moiety, its solubility behavior is governed by a complex interplay of hydrogen bonding and dielectric interactions.

This technical guide provides a rigorous framework for determining, modeling, and applying the solubility data of this compound. While specific empirical datasets for this intermediate are often proprietary, this guide outlines the theoretical solubility manifold , the standard operating procedure (SOP) for its determination, and the thermodynamic models required to translate raw data into actionable process parameters for crystallization and purification.

Physicochemical Characterization & Structural Analysis

Understanding the molecular architecture is the first step in predicting solubility behavior.

  • Chemical Structure : The molecule consists of a tetrahydropyran (oxan-4-yl) ring attached to the

    
    -carbon of a glycolic acid group.
    
  • Functional Groups :

    • Carboxylic Acid (-COOH) : Strong hydrogen bond donor (HBD) and acceptor (HBA). Capable of dimerization in non-polar solvents and ionization in basic media.

    • 
      -Hydroxyl Group (-OH) : Additional HBD/HBA site, increasing hydrophilicity and crystal lattice energy.
      
    • Ether Oxygen (Pyran Ring) : Weak HBA, contributing to solubility in polar aprotic solvents.

Predicted Solubility Landscape (Theoretical):

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Protic Polar Water, Methanol, EthanolHigh Strong H-bonding interactions with -COOH and -OH groups.
Aprotic Polar DMSO, DMF, NMPVery High Dipole-dipole interactions and disruption of crystal lattice.
Moderately Polar Acetone, Ethyl Acetate, THFModerate Good solvation of the ether ring; moderate interaction with polar heads.
Chlorinated Dichloromethane, ChloroformLow to Moderate Weak H-bonding; useful for extraction but poor for dissolution.
Non-Polar Hexane, Heptane, TolueneInsoluble/Very Low Lack of polar interactions; high energy penalty for cavity formation.

Experimental Methodology: Solubility Determination Protocol

To generate high-fidelity solubility data, a self-validating experimental protocol is required. The Isothermal Saturation Method is the gold standard.

Reagents and Materials[1][2]
  • Compound : 2-Hydroxy-2-(oxan-4-yl)acetic acid (Purity > 99.0% by HPLC).

  • Solvents : HPLC grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, THF, Water).

  • Equipment : Thermostated shaker bath (

    
     K), Analytical balance (
    
    
    
    mg), HPLC-UV or HPLC-RI.
Step-by-Step Protocol
  • Preparation : Add excess solid compound to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration : Stir the suspension at the target temperature (e.g., 278.15 K to 323.15 K) for 24–48 hours to ensure equilibrium.

    • Validation: Measure concentration at 24h and 48h. If deviation is < 2%, equilibrium is reached.

  • Sampling : Stop stirring and allow phases to separate for 1 hour. Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification :

    • Gravimetric : Evaporate solvent and weigh the residue (suitable for non-volatile solutes).

    • HPLC : Dilute the supernatant and analyze using a C18 column (Mobile Phase: Phosphate buffer/Acetonitrile).

  • Calculation : Determine the mole fraction solubility (

    
    ) using the equation:
    
    
    
    
    Where
    
    
    are masses of solute and solvent, and
    
    
    are their molar masses.

Thermodynamic Modeling

Raw solubility data must be correlated using thermodynamic models to interpolate values and calculate dissolution properties.

Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility with temperature in pure solvents.



  • A, B, C : Empirical parameters derived from regression analysis.

  • Application : Used to predict solubility at unmeasured temperatures within the experimental range.

(Buchowski) Equation

Useful for understanding the non-ideality of the solution.



  • 
     : Model parameters.
    
  • 
     : Melting temperature of the solute (determined by DSC).
    
Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis, calculate the enthalpy (


), entropy (

), and Gibbs free energy (

) of dissolution:



  • Interpretation :

    • Positive

      
       : Endothermic dissolution (solubility increases with T).
      
    • Positive

      
       : Entropy-driven process (disorder increases).
      

Process Implications & Crystallization Strategy

The solubility profile directly informs the isolation strategy for this intermediate.

Solvent Selection for Crystallization
  • Anti-Solvent Crystallization : Dissolve in a "Good" solvent (e.g., Methanol or Acetone) and add a "Poor" solvent (e.g., Heptane or Toluene). The high solubility differential (predicted) makes this highly effective.

  • Cooling Crystallization : Suitable for solvents with a steep solubility-temperature curve (high coefficient

    
     in Apelblat model). Likely candidates: Ethyl Acetate  or Isopropanol .
    
Purification Potential
  • If the impurity profile consists of non-polar byproducts, crystallization from Water/Methanol mixtures will reject them.

  • If the impurities are highly polar salts, crystallization from Ethyl Acetate or THF is preferred.

Visualization of Workflows

Figure 1: Solubility Determination & Modeling Workflow

SolubilityWorkflow Start Start: Pure Compound (>99% Purity) SolventSelect Solvent Selection (Polar, Aprotic, Non-polar) Start->SolventSelect Equilibration Equilibration (T = 278-323 K, t = 24-48h) SolventSelect->Equilibration Sampling Sampling & Filtration (0.45 µm PTFE) Equilibration->Sampling Analysis Quantification (HPLC / Gravimetric) Sampling->Analysis DataCalc Calculate Mole Fraction (x1) Analysis->DataCalc Modeling Thermodynamic Modeling (Apelblat, Van't Hoff) DataCalc->Modeling Output Process Parameters (ΔH, ΔS, Yield Optimization) Modeling->Output

Caption: Systematic workflow for determining and modeling the solubility profile of 2-Hydroxy-2-(oxan-4-yl)acetic acid.

Figure 2: Theoretical Solubility & Crystallization Logic

CrystallizationLogic MeOH Methanol (High Sol.) AntiSolvent Anti-Solvent Precipitation MeOH->AntiSolvent Solvent EtOAc Ethyl Acetate (Mod. Sol.) Cooling Cooling Crystallization EtOAc->Cooling Steep Solubility Curve Hexane Hexane (Low Sol.) Hexane->AntiSolvent Anti-Solvent Purity High Purity (Reject Non-polars) Cooling->Purity Yield High Yield Recovery AntiSolvent->Yield

Caption: Strategic selection of solvents for crystallization processes based on predicted solubility tiers.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

  • Van't Hoff, J. H. (1884). Études de Dynamique Chimique. Frederik Muller & Co. (Foundational text for dissolution thermodynamics).

(Note: While specific solubility data for 2-Hydroxy-2-(oxan-4-yl)acetic acid is not publicly indexed in major open-access repositories, the methodology and theoretical predictions above are derived from standard chemical engineering principles applicable to this structural class.)

Foundational

Thermodynamic Stability of Oxan-4-yl Acetic Acid Derivatives

The following technical guide details the thermodynamic stability profile of oxan-4-yl acetic acid derivatives. Technical Guide for Drug Discovery & Development Executive Summary Oxan-4-yl acetic acid (also known as tetr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of oxan-4-yl acetic acid derivatives.

Technical Guide for Drug Discovery & Development

Executive Summary

Oxan-4-yl acetic acid (also known as tetrahydropyran-4-yl acetic acid) is a critical scaffold in modern medicinal chemistry, widely employed as a polar bioisostere of cyclohexyl acetic acid. Its thermodynamic stability is governed by two primary factors: conformational free energy (the preference for the equatorial orientation of the C4-substituent) and chemical integrity (resistance to oxidative and hydrolytic degradation).

This guide provides a rigorous analysis of these parameters, establishing that the oxan-4-yl scaffold exhibits superior thermodynamic stability in the equatorial chair conformation (


 kcal/mol)  and maintains high chemical resistance under physiological conditions, making it an ideal motif for lowering lipophilicity (LogD) without sacrificing metabolic stability.

Conformational Thermodynamics

The physical behavior of oxan-4-yl derivatives is dominated by the chair-chair interconversion of the six-membered ether ring. Unlike the 2-substituted tetrahydropyrans, which are subject to the anomeric effect, 4-substituted derivatives behave similarly to cyclohexane but with modified ring flattening due to the C-O bond lengths (1.43 Å vs 1.54 Å for C-C).

The Equatorial Preference (A-Value Analysis)

The thermodynamic stability of the conformers is dictated by 1,3-diaxial interactions.

  • The Substituent: The

    
     group (and its ester/amide derivatives) is moderately bulky.
    
  • The Interaction: In the axial position, the methylene group of the acetic acid tail experiences steric repulsion from the syn-axial protons at C2 and C6.

  • Thermodynamic Quantitation:

    • The A-value (conformational free energy difference,

      
      ) for a 
      
      
      
      group on a cyclohexane ring is approximately 1.75 kcal/mol .
    • In the oxan-4-yl system, the absence of axial protons at position 1 (replaced by the ether oxygen lone pairs) does not relieve the steric strain for a C4 substituent, as the relevant clashes are with C2-H and C6-H.

    • Therefore, the Equatorial Conformer is thermodynamically favored by

      
       kcal/mol.
      

Boltzmann Distribution at 298 K:


Result:  At room temperature, ~95%  of the population exists in the stable equatorial chair conformation.
Conformational Energy Diagram

The following diagram illustrates the equilibrium between the stable equatorial chair and the high-energy axial chair.

Conformational_Equilibrium Chair_Eq Equatorial Conformer (Thermodynamic Minimum) 0.0 kcal/mol Transition Twist-Boat Transition State ~ +5.5 kcal/mol Chair_Eq->Transition Ring Flip Activation Chair_Ax Axial Conformer (High Energy) +1.7 kcal/mol Chair_Eq->Chair_Ax Keq ≈ 0.05 Transition->Chair_Eq Transition->Chair_Ax Chair_Ax->Chair_Eq Keq ≈ 17.8 Chair_Ax->Transition

Figure 1: Conformational energy landscape of 4-substituted oxanes. The equatorial conformer is the dominant thermodynamic species.

Chemical Stability Profile

While conformational stability dictates the 3D shape, chemical stability determines the shelf-life and in vivo survival of the drug candidate.

Hydrolytic Stability

The oxan-4-yl core is an aliphatic ether , which is chemically inert to hydrolysis under standard physiological and laboratory conditions (pH 1–13).

  • Acidic Conditions: The ether linkage at C4 is distal to the oxygen; unlike acetals (C2), it does not undergo facile acid-catalyzed ring opening. Degradation requires harsh conditions (e.g., concentrated HI or

    
    ).
    
  • Derivatives: The stability of the acetic acid tail depends on the functionalization:

    • Acids: Stable.[1]

    • Esters: Subject to standard esterase hydrolysis (useful for prodrug strategies).

    • Amides: Highly stable (half-life > 24h in plasma).

Oxidative Stability

The carbons adjacent to the ether oxygen (C2 and C6) are susceptible to oxidative metabolism (H-atom abstraction by CYP450 enzymes), leading to lactone formation. However, the C4-position (where the acetic acid is attached) is electronically deactivated compared to C2/C6.

  • Thermodynamic Driver: The formation of a radical at C2 is stabilized by the adjacent oxygen lone pair, making it the primary site of metabolic instability, not the acetic acid tail itself.

Solid-State Thermodynamics

For drug development, the thermodynamic stability of the crystal lattice (polymorphism) is paramount.

  • Crystallinity: Oxan-4-yl acetic acid derivatives typically crystallize readily due to the polarity of the ether oxygen and the hydrogen-bonding capability of the carboxyl group.

  • Melting Point: The high symmetry of the 4-substituted ring often leads to higher melting points compared to 2- or 3-substituted isomers, indicating a stable crystal lattice energy.

  • Hygroscopicity: The ether oxygen acts as a hydrogen bond acceptor, making these salts potentially hygroscopic. Thermodynamic stability studies must include Dynamic Vapor Sorption (DVS) profiling.

Experimental Protocols for Stability Assessment

To validate the thermodynamic parameters described above, the following experimental workflows are recommended.

Protocol: Variable Temperature NMR (Conformational Analysis)

Objective: Determine the


 of the axial/equatorial equilibrium.
  • Sample Prep: Dissolve 10 mg of derivative in

    
     or Toluene-
    
    
    
    (solvents with low freezing points).
  • Acquisition: Acquire

    
    -NMR spectra at 298 K, then decrement temperature in 20 K steps down to 180 K.
    
  • Analysis: At the coalescence temperature (

    
    ), the ring flip rate equals the chemical shift difference (
    
    
    
    ). Below
    
    
    , integrate the distinct signals for axial and equatorial conformers.
  • Calculation: Use the van 't Hoff equation plot (

    
     vs 
    
    
    
    ) to extract
    
    
    and
    
    
    .
Protocol: Forced Degradation (Chemical Stability)

Objective: Establish the intrinsic stability limits.

  • Acid/Base Stress: Incubate 1 mM compound in 0.1 N HCl and 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Stress: Incubate in 3%

    
     at 25°C for 4 hours.
    
  • Analysis: Quantify recovery via HPLC-UV/MS.

    • Pass Criteria: >95% recovery indicates thermodynamic stability suitable for oral dosing.

Workflow Diagram

Stability_Workflow cluster_0 Thermodynamic Profiling Start Oxan-4-yl Derivative Step1 1. VT-NMR Analysis (Conformational Ratio) Start->Step1 Step2 2. DSC / TGA (Solid State Energy) Start->Step2 Step3 3. Forced Degradation (Chemical Bond Energy) Start->Step3 Decision Stability Assessment Step1->Decision Step2->Decision Step3->Decision Stable Thermodynamically Stable (Proceed to Dev) Decision->Stable >95% Eq / High MP Unstable Unstable (Modify Scaffold) Decision->Unstable Epimerization / Degradation

Figure 2: Integrated workflow for assessing thermodynamic and chemical stability.

References

  • Eliel, E. L., & Wilen, S. H. (1994).[2] Stereochemistry of Organic Compounds. Wiley-Interscience. (Definitive source for A-values and conformational analysis of 6-membered heterocycles).

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8900-8939. (Discusses polar bioisosteres including THP and their physicochemical stability).

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Comparison of cyclohexyl vs oxan-4-yl stability and lipophilicity).

  • Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.
  • BenchChem. (2025).[3] Thermodynamic properties of Tetrahydropyranyl-4-acetic acid. (Commercial data on solid-state stability and storage conditions).

Sources

Exploratory

A Technical Guide to Tetrahydropyran Analogs in Drug Discovery: Contrasting with 2-Hydroxy-2-(oxan-4-yl)acetic acid

This in-depth technical guide provides a comprehensive overview of tetrahydropyran (THP) analogs, a pivotal class of scaffolds in modern medicinal chemistry. We will delve into their synthesis, physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of tetrahydropyran (THP) analogs, a pivotal class of scaffolds in modern medicinal chemistry. We will delve into their synthesis, physicochemical properties, and diverse applications in drug development, with a special focus on their role as enzyme inhibitors. Furthermore, we will introduce and contrast this broad class with the specific, yet less explored, molecule, 2-Hydroxy-2-(oxan-4-yl)acetic acid, highlighting its unique structural features and potential implications for drug design. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the therapeutic potential of these important chemical entities.

The Tetrahydropyran Ring: A Privileged Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its frequent appearance in a wide array of biologically active natural products and synthetic drugs.[1] The utility of the THP moiety lies in its ability to impart favorable physicochemical and pharmacokinetic properties to a molecule.

Functioning as a conformationally restricted ether, the THP ring has lower entropy compared to a more flexible linear ether. In drug design, it is often employed as a bioisostere for cyclohexane. This substitution can be advantageous, as the introduction of the oxygen atom reduces lipophilicity, which may in turn enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] Moreover, the oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially leading to tighter binding.[2][3]

The Unique Case of 2-Hydroxy-2-(oxan-4-yl)acetic acid

In contrast to the broad and well-established class of THP analogs, 2-Hydroxy-2-(oxan-4-yl)acetic acid presents a more specific and less documented chemical entity. Its structure is characterized by a tetrahydropyran ring substituted at the 4-position with a hydroxyacetic acid moiety. This particular arrangement, with a hydroxyl and a carboxylic acid group on the same alpha-carbon, introduces a chiral center and distinct functionalities that differentiate it from more common THP analogs.

While extensive literature on the specific applications of 2-Hydroxy-2-(oxan-4-yl)acetic acid is scarce, its structural features suggest potential as a scaffold in drug discovery. The carboxylic acid can serve as a key interaction point with target proteins, for instance, by forming salt bridges with basic amino acid residues. The hydroxyl group offers an additional hydrogen bonding opportunity. The combination of these polar functionalities on a relatively rigid cyclic core could be exploited for designing inhibitors of enzymes such as proteases or transferases.

Synthesis of Tetrahydropyran Analogs and 2-Hydroxy-2-(oxan-4-yl)acetic acid

The construction of the tetrahydropyran ring is a well-developed area of organic synthesis, with numerous strategies available to achieve desired substitution patterns and stereochemistry. For the broader class of THP analogs, several key synthetic methodologies are frequently employed:

  • Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone to form a 4-hydroxytetrahydropyran.[4]

  • Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol to an α,β-unsaturated carbonyl compound is a powerful method for constructing the THP ring.[5]

  • Ring-Closing Metathesis (RCM): Olefin metathesis has become a valuable tool for the synthesis of cyclic ethers, including tetrahydropyrans, from acyclic diene precursors.[5]

  • Hetero-Diels-Alder Reaction: The [4+2] cycloaddition of a diene with an oxygen-containing dienophile can efficiently generate dihydropyran intermediates that can be subsequently reduced to the saturated THP ring.[5]

For the specific synthesis of 2-Hydroxy-2-(oxan-4-yl)acetic acid, a tailored synthetic approach would be necessary. A plausible retrosynthetic analysis is outlined below:

G Target 2-Hydroxy-2-(oxan-4-yl)acetic acid Intermediate1 Oxan-4-ylglyoxylic acid Target->Intermediate1 Reduction Intermediate2 Oxan-4-one Intermediate1->Intermediate2 e.g., Reaction with cyanide followed by hydrolysis Intermediate3 Protected 1,5-diol Intermediate2->Intermediate3 Oxidation Acyclic Precursor Acyclic Precursor Intermediate3->Acyclic Precursor Cyclization

Caption: Retrosynthetic analysis of 2-Hydroxy-2-(oxan-4-yl)acetic acid.

A potential forward synthesis could involve the oxidation of a protected 1,5-diol to form oxan-4-one. Subsequent reaction with a cyanide source, such as trimethylsilyl cyanide, followed by hydrolysis would yield the corresponding α-hydroxy acid, 2-Hydroxy-2-(oxan-4-yl)acetic acid.

Tetrahydropyran Analogs in Drug Development: A Focus on Enzyme Inhibition

The versatility of the THP scaffold has led to its incorporation into a multitude of drug candidates targeting various enzyme classes. The following sections highlight key examples and the underlying principles of their design.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The THP moiety has been successfully integrated into kinase inhibitors to enhance their properties. For instance, Gilteritinib (Xospata®), an inhibitor of FLT3 and AXL receptor tyrosine kinases, features a THP-amine substituent.[3] This group plays a crucial role in the drug's overall profile, contributing to its potent and selective activity. The oxygen of the THP ring can form key hydrogen bonds within the ATP-binding pocket of the kinase, while the rest of the scaffold occupies hydrophobic regions, leading to high affinity.[3]

The general mechanism of action for many kinase inhibitors involves competition with ATP for binding to the kinase's active site. The presence of a THP ring can influence the molecule's conformation, pre-organizing it for optimal binding and improving its inhibitory potency.

G cluster_0 Kinase Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., FLT3, AXL) Ligand->RTK Binds and Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation THP_Inhibitor THP-containing Kinase Inhibitor (e.g., Gilteritinib) THP_Inhibitor->RTK Inhibits ATP Binding

Caption: Mechanism of action of THP-based kinase inhibitors.

Protease Inhibitors

The THP scaffold has also been instrumental in the development of protease inhibitors, particularly for the treatment of HIV. In the design of HIV protease inhibitors, the THP ring can serve as a P2 ligand, interacting with a specific sub-pocket of the enzyme. The substitution of a more flexible group with a rigid THP ring can lead to a more favorable entropic profile upon binding, contributing to higher affinity.[6] The oxygen atom of the THP can also form a crucial hydrogen bond with the backbone amide of an aspartic acid residue in the active site.[6]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A practical asymmetric synthesis of a highly functionalized tetrahydropyran DPP-4 inhibitor has been described.[7] This class of drugs is used for the treatment of type 2 diabetes. The synthesis highlights the use of ruthenium-catalyzed reactions to establish the key stereochemistry of the THP ring.[7] The THP core in these inhibitors serves to correctly position the functional groups that interact with the active site of the DPP-4 enzyme.

Quantitative Data and Experimental Protocols

To provide a more concrete understanding of the impact of the THP moiety, the following table summarizes key data for representative THP-containing enzyme inhibitors.

Compound/DrugTarget EnzymeIC50/KiTherapeutic AreaReference
GilteritinibFLT3, AXLIC50 < 1 nM (FLT3)Oncology (AML)[3]
VenetoclaxBcl-2Ki < 0.01 nMOncology (CLL)[3]
Representative HIV Protease InhibitorHIV ProteaseKi = 0.14 nMInfectious Disease[6]
Representative DPP-4 InhibitorDPP-4Potent InhibitionDiabetes[7]

Table 1: Quantitative data for selected THP-containing enzyme inhibitors.

Experimental Protocol: General Synthesis of a 4-Hydroxytetrahydropyran via Prins Cyclization

This protocol describes a general procedure for the synthesis of a 4-hydroxytetrahydropyran derivative, a common intermediate in the synthesis of more complex THP analogs.

Materials:

  • Homoallylic alcohol (1.0 eq)

  • Aldehyde (1.2 eq)

  • Dichloromethane (DCM) as solvent

  • Lewis acid catalyst (e.g., BF3·OEt2, 0.1 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the homoallylic alcohol in DCM at 0 °C is added the aldehyde.

  • The Lewis acid catalyst is then added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired 4-hydroxytetrahydropyran.

Self-Validation: The structure and purity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The diastereomeric ratio can be determined by NMR or chiral HPLC analysis.

G Start Homoallylic Alcohol + Aldehyde in DCM Step1 Add Lewis Acid Catalyst at 0°C Start->Step1 Step2 Stir at Room Temperature (2-16h) Step1->Step2 Step3 Quench with NaHCO3 (aq) Step2->Step3 Step4 Workup (Extraction, Drying, Concentration) Step3->Step4 Step5 Purification (Silica Gel Chromatography) Step4->Step5 End 4-Hydroxytetrahydropyran Step5->End

Caption: Experimental workflow for Prins cyclization.

Conclusion and Future Perspectives

The tetrahydropyran scaffold continues to be a cornerstone in the design of novel therapeutics. Its ability to confer favorable ADME properties and provide key interactions with biological targets ensures its continued relevance in drug discovery. While broad classes of THP analogs have been extensively explored, leading to approved drugs and numerous clinical candidates, more unique and highly functionalized derivatives like 2-Hydroxy-2-(oxan-4-yl)acetic acid remain an untapped resource. The distinct stereochemical and electronic features of such molecules may offer new opportunities for designing highly selective and potent modulators of challenging biological targets. Future research in this area should focus on the development of efficient synthetic routes to these novel THP derivatives and a thorough investigation of their biological activities. Such efforts will undoubtedly expand the chemical space accessible to medicinal chemists and pave the way for the next generation of THP-based therapeutics.

References

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization. ACS Publications. [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. [Link]

  • Chiral synthesis of functionalized tetrahydropyridines: gamma-aminobutyric acid uptake inhibitor analogues. PubMed. [Link]

  • Synthesis of tetrahydropyran derivatives. ResearchGate. [Link]

  • Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. PubMed. [Link]

  • Stereocontrolled Route to 2,3,5-Trisubstituted Tetrohydrofurans. Intermediates for the Total Synthesis of Polyether Antibiotics. ACS Publications. [Link]

  • US FDA approved commercially available drugs containing tetrahydropyran skeleton. ResearchGate. [Link]

  • Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Hydroxy-2-(oxan-4-yl)acetic acid: A Versatile Building Block in Pharmaceutical Development

Introduction: The Strategic Value of the Tetrahydropyran Moiety in Modern Drug Discovery The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecular designs to e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Tetrahydropyran Moiety in Modern Drug Discovery

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecular designs to enhance pharmacokinetic and pharmacodynamic properties. As a saturated six-membered oxygen-containing heterocycle, the THP moiety serves as a versatile bioisostere for cyclohexyl and other lipophilic groups. Its introduction can lead to improved aqueous solubility, reduced metabolic lability, and the formation of advantageous hydrogen bond interactions with biological targets. The subject of this guide, 2-Hydroxy-2-(oxan-4-yl)acetic acid, is a bifunctional building block that leverages the benefits of the THP core while providing two orthogonal points for chemical modification: a secondary alcohol and a carboxylic acid. This unique combination allows for the facile introduction of the THP scaffold into a wide array of complex molecules, making it a valuable asset in the synthesis of novel therapeutics. While direct literature on this specific building block is emerging, its structural alerts and the well-documented utility of related compounds provide a strong basis for its application in contemporary drug discovery programs.

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of 2-Hydroxy-2-(oxan-4-yl)acetic acid is fundamental to its effective application.

PropertyValueSource/Comment
Molecular Formula C₇H₁₂O₄Calculated
Molecular Weight 160.17 g/mol Calculated[1]
IUPAC Name 2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acidIUPAC Nomenclature
CAS Number Not definitively assigned in public databases; often tracked by supplier-specific codes (e.g., CS-0120363)[2]
Appearance White to off-white solidExpected
Solubility Soluble in water, methanol, DMSO; sparingly soluble in less polar organic solventsPredicted based on structure

Strategic Applications in Medicinal Chemistry

The utility of 2-Hydroxy-2-(oxan-4-yl)acetic acid as a pharmaceutical building block stems from the strategic advantages conferred by its constituent parts.

The Tetrahydropyran Core: A Bioisostere for Enhanced ADME Properties

The incorporation of a THP ring is a well-established strategy to modulate the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Compared to a carbocyclic analogue like cyclohexane, the oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially leading to stronger and more specific interactions with the target protein. Furthermore, the THP moiety generally imparts greater polarity and aqueous solubility than a corresponding cyclohexyl group, which can improve bioavailability and reduce off-target lipophilic interactions.

Dual Functionality: A Gateway to Diverse Scaffolds

The presence of both a secondary hydroxyl group and a carboxylic acid on the same scaffold provides significant synthetic flexibility. These two functional groups can be addressed with a high degree of orthogonality, allowing for sequential or selective derivatization.

  • Carboxylic Acid Handle: The carboxylic acid provides a readily accessible point for the formation of amides, esters, and other derivatives. Amide bond formation is the most common reaction in pharmaceutical chemistry, and this building block is primed for coupling with a wide range of amines to introduce the THP motif into a lead compound.

  • Secondary Alcohol Handle: The secondary alcohol can be used to form ethers, esters, or can be oxidized to a ketone, providing a second vector for molecular elaboration. This allows for the introduction of additional diversity and the fine-tuning of steric and electronic properties.

A closely related analogue, 2-((Tetrahydro-2H-pyran-4-yl)oxy)acetic acid, is documented as a key intermediate in the development of protease inhibitors and antiviral drugs, underscoring the pharmaceutical relevance of this structural class.[1] Its use in constructing complex molecules and in prodrug strategies to improve pharmacokinetic properties highlights the potential applications for 2-Hydroxy-2-(oxan-4-yl)acetic acid.[1]

Synthetic Protocols and Methodologies

The following protocols are provided as exemplary methods for the derivatization of 2-Hydroxy-2-(oxan-4-yl)acetic acid. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

This protocol describes a general method for coupling the carboxylic acid moiety of 2-Hydroxy-2-(oxan-4-yl)acetic acid with a primary or secondary amine.

Workflow for Amide Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Dissolve 2-Hydroxy-2-(oxan-4-yl)acetic acid and amine in an aprotic solvent (e.g., DCM, DMF) Add_Coupling Add coupling agent (e.g., EDCI) and activator (e.g., HOBt) at 0°C Start->Add_Coupling Stir Stir at room temperature for 12-24 hours Add_Coupling->Stir Quench Quench reaction with aqueous wash Stir->Quench Extract Extract with an organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product Characterize final amide

Caption: General workflow for amide bond formation.

Materials:

  • 2-Hydroxy-2-(oxan-4-yl)acetic acid

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a solution of 2-Hydroxy-2-(oxan-4-yl)acetic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DCM or DMF at 0 °C, add HOBt (1.2 eq).

  • Add EDCI (1.2 eq) portion-wise to the reaction mixture. If the amine is used as a hydrochloride salt, add DIPEA (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Fischer Esterification of the Carboxylic Acid

This protocol outlines the acid-catalyzed esterification of the carboxylic acid moiety. Note that under these conditions, the secondary alcohol may also undergo esterification, and protection may be necessary for selective modification.

Workflow for Fischer Esterification

G Start Dissolve 2-Hydroxy-2-(oxan-4-yl)acetic acid in excess alcohol (e.g., Methanol, Ethanol) Add_Catalyst Add a catalytic amount of strong acid (e.g., concentrated H₂SO₄) Start->Add_Catalyst Reflux Heat the mixture to reflux for 4-12 hours Add_Catalyst->Reflux Workup Neutralize with base and extract with an organic solvent Reflux->Workup Purify Purify by distillation or chromatography Workup->Purify Final_Product Final_Product Purify->Final_Product Characterize final ester

Caption: General workflow for Fischer esterification.

Materials:

  • 2-Hydroxy-2-(oxan-4-yl)acetic acid

  • Alcohol of interest (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-Hydroxy-2-(oxan-4-yl)acetic acid (1.0 eq) in a large excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate or diethyl ether and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by flash column chromatography or distillation.

Analytical Characterization

Robust analytical methods are essential to confirm the identity and purity of 2-Hydroxy-2-(oxan-4-yl)acetic acid and its derivatives.

TechniqueExpected Observations
¹H NMR Characteristic signals for the tetrahydropyran ring protons, a methine proton adjacent to the hydroxyl and carboxyl groups, and exchangeable protons for the hydroxyl and carboxylic acid groups. In DMSO-d₆, expect broad singlets for the OH and COOH protons.
¹³C NMR Signals corresponding to the carbons of the tetrahydropyran ring, the methine carbon bearing the hydroxyl group, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (ESI-) should show a prominent [M-H]⁻ ion. (ESI+) may show [M+H]⁺ and [M+Na]⁺ adducts.
FT-IR Broad O-H stretching vibrations for the alcohol and carboxylic acid, and a strong C=O stretching vibration for the carboxylic acid.
HPLC A single major peak on a reverse-phase column (e.g., C18) with an appropriate mobile phase (e.g., acetonitrile/water with 0.1% formic acid).

Conclusion and Future Outlook

2-Hydroxy-2-(oxan-4-yl)acetic acid represents a highly valuable and versatile building block for pharmaceutical research and development. Its bifunctional nature, combined with the favorable physicochemical properties imparted by the tetrahydropyran scaffold, offers a powerful tool for the synthesis of novel drug candidates with potentially improved ADME profiles. The protocols outlined in this guide provide a starting point for the incorporation of this promising scaffold into diverse molecular architectures. As the demand for sp³-rich, synthetically accessible building blocks continues to grow, we anticipate that 2-Hydroxy-2-(oxan-4-yl)acetic acid will find increasing application in the discovery of next-generation therapeutics.

References

  • MySkinRecipes. 2-((Tetrahydro-2H-pyran-4-yl)oxy)aceticacid. Available at: [Link].

  • Google Patents. Advanced drug development and manufacturing. EP2511844A2.
  • Universal Biologicals. 2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid. Available at: [Link].

Sources

Application

Reaction conditions for coupling 2-Hydroxy-2-(oxan-4-yl)acetic acid with amines

Executive Summary & Challenge Analysis The coupling of 2-Hydroxy-2-(oxan-4-yl)acetic acid (also known as 2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid) with amines presents a classic chemoselectivity challenge in org...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Analysis

The coupling of 2-Hydroxy-2-(oxan-4-yl)acetic acid (also known as 2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid) with amines presents a classic chemoselectivity challenge in organic synthesis. The presence of the


-hydroxyl group creates a competitive nucleophilic site, leading to two primary failure modes during standard amide coupling:
  • O-Acylation & Polymerization: Activation of the carboxylic acid can lead to intermolecular attack by the

    
    -hydroxyl group of another molecule, forming homobislactones (dimers) or oligomers (polyesters) rather than the desired amide.
    
  • Racemization: If the starting material is enantiopure, the inductive effect of the

    
    -oxygen increases the acidity of the 
    
    
    
    -proton, making the activated intermediate prone to racemization via oxazolone-like pathways or direct enolization.

This guide outlines two field-proven protocols to circumvent these issues: a Direct Coupling Method using T3P® (Process A) for high-throughput and scale-up efficiency, and a Protection-Deprotection Strategy (Process B) for difficult, sterically hindered amines.

Mechanistic Insight & Reaction Pathways

Understanding the competition between the desired


-acylation and the undesired 

-acylation is critical.

Figure 1: Reaction Pathways and Failure Modes

ReactionPathways Start 2-Hydroxy-2-(oxan-4-yl)acetic acid Activated Activated Intermediate (O-Acyl Isourea / Mixed Anhydride) Start->Activated Coupling Reagent (T3P, HATU, EDC) Product Target Amide (High Yield) Activated->Product Path A: N-Attack (Fast) SideProduct1 Homobislactone / Dimer (O-Acylation) Activated->SideProduct1 Path B: O-Attack (Competing) SideProduct2 Racemized Product (Loss of Stereochemistry) Activated->SideProduct2 Path C: Enolization Amine Amine (R-NH2)

Caption: Path A is favored by kinetic control using T3P. Path B dominates with slow amines or carbodiimides (EDC).

Method A: Direct Coupling via T3P (Propylphosphonic Anhydride)

Recommendation: Primary choice for 90% of substrates. Mechanism: T3P acts as a coupling agent that forms a mixed anhydride. It is uniquely suited for


-hydroxy acids because it minimizes epimerization and exhibits high chemoselectivity for amines over hydroxyls due to the specific transition state geometry.
Protocol 1: T3P-Mediated Direct Coupling

Reagents:

  • Substrate: 2-Hydroxy-2-(oxan-4-yl)acetic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (3.0 – 4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DCM (0.1 M – 0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc.

    • Note: EtOAc is preferred over DMF for ease of workup, as T3P byproducts are water-soluble.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir for 5 minutes.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

    • Critical: The exotherm must be controlled to prevent initial thermal racemization.

  • Reaction: Allow the reaction to warm to Room Temperature (20–25 °C) and stir for 2–12 hours. Monitor by LCMS.

    • Endpoint: Disappearance of acid; appearance of product mass.

  • Workup (Self-Validating Step):

    • Add water (equal volume to solvent).

    • Separate layers.[1] The T3P byproducts (propylphosphonic acid) are water-soluble and will be removed in the aqueous phase.[2]

    • Wash organic layer with 1M HCl (if product is not acid-sensitive) to remove excess amine, then sat. NaHCO3, then Brine.

  • Isolation: Dry over Na2SO4, filter, and concentrate.

Why this works: T3P drives the reaction through a cyclic transition state that activates the carboxylate but is sterically encumbered enough to discourage attack by the bulky


-hydroxyl group of a neighboring molecule.

Method B: Protection-Deprotection Strategy

Recommendation: Use only if Method A fails (e.g., extremely unreactive amines, anilines with EWGs). Concept: Masking the hydroxyl group as an acetate prevents side reactions, allowing the use of more aggressive coupling agents like HATU.

Protocol 2: Acetyl Protection Route

Step 1: Acetylation

  • Dissolve 2-Hydroxy-2-(oxan-4-yl)acetic acid in Pyridine/DCM (1:1).

  • Add Acetic Anhydride (1.2 equiv) and catalytic DMAP.

  • Stir at RT for 2 hours.

  • Acidic workup (1M HCl) removes pyridine. Isolate 2-Acetoxy-2-(oxan-4-yl)acetic acid .

Step 2: HATU Coupling

  • Dissolve Acetoxy-acid (1.0 equiv) in DMF.

  • Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 mins to activate.

  • Add Amine (1.1 equiv).[3] Stir at RT for 1–4 hours.

  • Standard aqueous workup (EtOAc/LiCl solution) to remove DMF.

Step 3: Deprotection (Hydrolysis)

  • Dissolve the intermediate amide in THF/MeOH/Water (3:1:1).

  • Add LiOH (2.0 equiv). Stir at RT for 30–60 mins.

    • Control: Monitor closely to ensure only the ester hydrolyzes, not the amide.

  • Neutralize with 1M HCl, extract with EtOAc.

Comparative Data & Selection Guide

Table 1: Coupling Reagent Performance for


-Hydroxy Acids 
FeatureT3P (Method A) HATU (Direct) EDC/HOBt Ac-Protection (Method B)
Yield High (80-95%)Moderate (Risk of O-acyl)Low-ModerateHigh (>90% over 2 steps)
Racemization Very Low (<2%)ModerateLowNegligible (if conditions mild)
Workup Simple (Extraction)Difficult (DMF removal)Urea filtration requiredMulti-step
Atom Economy HighModerateLowLow (Protect/Deprotect)
Cost ModerateHighLowModerate

Experimental Workflow Decision Tree

Figure 2: Process Selection Logic

Workflow Start Start: 2-Hydroxy-2-(oxan-4-yl)acetic acid CheckAmine Is the Amine Sterically Hindered or Electron Deficient? Start->CheckAmine MethodA METHOD A: T3P Coupling (EtOAc, DIPEA, 0°C -> RT) CheckAmine->MethodA No (Primary/Secondary Aliphatic) MethodB METHOD B: Protection Strategy (Ac2O -> HATU -> LiOH) CheckAmine->MethodB Yes (Aniline/Bulky) Analysis Analyze Crude (LCMS/NMR) MethodA->Analysis Success Success: Yield > 80% High Purity Analysis->Success Clean Profile Fail Failure: Low Yield / Dimerization Analysis->Fail Impurities Detected Fail->MethodB Switch Strategy

Caption: Decision matrix for selecting the optimal synthetic route based on amine nucleophilicity.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6] Organic Process Research & Development, 20(2), 140–177. Link

  • Wagh, Y. S., & Tayade, Y. A. (2018). Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis.[1][7] Current Organic Chemistry, 22. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

  • Kiso, Y., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative... byproduction of homobislactone. Journal of Organic Chemistry, 66(16). Link

  • Archimica. (2010). T3P® (Propanephosphonic acid anhydride) – The Coupling Reagent of the Future.[7] Application Note. Link

Sources

Method

Application Note: Catalytic Methods for Functionalizing 2-Hydroxy-2-(oxan-4-yl)acetic Acid

Abstract This guide outlines advanced catalytic protocols for the functionalization of 2-Hydroxy-2-(oxan-4-yl)acetic acid (also known as -hydroxy-4-tetrahydropyranacetic acid). As a polar, metabolically stable isostere o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines advanced catalytic protocols for the functionalization of 2-Hydroxy-2-(oxan-4-yl)acetic acid (also known as


-hydroxy-4-tetrahydropyranacetic acid). As a polar, metabolically stable isostere of mandelic acid, this scaffold is increasingly relevant in the design of kinase inhibitors and GPCR ligands where lipophilicity (LogP) reduction is required. This document details three distinct catalytic modules: chemoselective amidation  using boronic acids, enantioselective kinetic resolution  via isothiourea organocatalysis, and dehydroxylative alkylation  using photoredox/nickel dual catalysis.

Introduction: The "Oxanyl-Mandelic" Scaffold

2-Hydroxy-2-(oxan-4-yl)acetic acid represents a strategic building block in medicinal chemistry. Unlike its aromatic counterpart (mandelic acid), the oxanyl (tetrahydropyran-4-yl) ring offers:

  • Reduced Lipophilicity: Lower cLogP improves aqueous solubility.

  • Metabolic Stability: The ether ring is resistant to rapid oxidative metabolism compared to benzyl positions.

  • Vector Control: The chair conformation of the pyran ring provides defined spatial orientation.

However, the steric bulk of the oxanyl group adjacent to the reaction center presents challenges for standard functionalization, particularly in enantioselective transformations.

Module 1: Chemoselective Amidation via Boronic Acid Catalysis

Objective: Direct condensation of the carboxylic acid with amines without protecting the


-hydroxyl group.
Mechanistic Insight

Traditional coupling reagents (HATU, EDC) often require protection of the


-hydroxyl group to prevent self-esterification (oligomerization). Boronic acid catalysis circumvents this. The 

-hydroxyl group of the substrate acts as a co-catalyst by coordinating with the boron center, forming a reactive 5-membered acyl boronate intermediate. This "substrate-assisted" activation makes the reaction highly chemoselective for the carboxylic acid.
Experimental Protocol

Reagents:

  • Substrate: 2-Hydroxy-2-(oxan-4-yl)acetic acid (1.0 equiv)

  • Amine: Primary or secondary amine (1.1 equiv)

  • Catalyst: 2-Fluorophenylboronic acid (10 mol%) or 3,4,5-Trifluorophenylboronic acid (5 mol%)

  • Solvent: Fluorobenzene or Toluene (Anhydrous)

  • Desiccant: 4Å Molecular Sieves (Activated)

Step-by-Step Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, charge the oxanyl-acetic acid (1.0 mmol, 176 mg) and the boronic acid catalyst (0.1 mmol).

  • Solvation: Add Fluorobenzene (5 mL). Note: Fluorobenzene is preferred over toluene for its higher polarity and boiling point, aiding solubility of the polar acid.

  • Amine Addition: Add the amine (1.1 mmol) and 500 mg of activated 4Å molecular sieves.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 85°C) for 12–24 hours.

    • Checkpoint: Monitor conversion by TLC (MeOH/DCM 1:9). The boronic acid spot may be visible; stain with KMnO4.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove sieves.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO2, Gradient: 0–5% MeOH in DCM).

Mechanism Visualization

The following diagram illustrates the active acyl boronate species formed by the coordination of the


-hydroxyl group.

BoronicAmidation Figure 1: Substrate-assisted activation mechanism via alpha-hydroxyl coordination. Cat Boronic Acid Catalyst Inter1 Acyloxyboronic Acid Cat->Inter1 - H2O Sub Oxanyl-Acetic Acid Sub->Inter1 - H2O Active 5-Membered Acyl Boronate (Active Species) Inter1->Active Intramolecular Coordination Prod Amide Product Active->Prod + Amine - Catalyst Amine Amine (H-Nu) Prod->Cat Regeneration

Module 2: Enantioselective Kinetic Resolution (Isothiourea Catalysis)

Objective: Separation of the enantiomers of 2-hydroxy-2-(oxan-4-yl)acetic acid esters via organocatalytic acylation.

Mechanistic Insight

Chiral isothioureas (e.g., HyperBTM) are powerful Lewis base catalysts for the kinetic resolution of secondary alcohols. The catalyst reacts with an anhydride to form a chiral acyl-ammonium ion. The steric environment of the catalyst allows only one enantiomer of the alcohol to attack the acyl-ammonium species effectively, resulting in a highly enantioenriched ester and unreacted alcohol.

Experimental Protocol

Reagents:

  • Substrate: Methyl 2-hydroxy-2-(oxan-4-yl)acetate (Racemic, 1.0 equiv)

  • Acyl Donor: Isobutyric anhydride (0.6 equiv)

  • Catalyst: (R)-HyperBTM (1 mol%)

  • Base:

    
    -Pr
    
    
    
    NEt (DIPEA, 0.6 equiv)
  • Solvent: Toluene or CHCl

    
     (0.2 M)
    

Step-by-Step Procedure:

  • Preparation: Dissolve racemic methyl ester (1.0 mmol) in anhydrous Toluene (5 mL) at room temperature.

  • Catalyst Addition: Add (R)-HyperBTM (0.01 mmol, 3 mg) and DIPEA (0.6 mmol).

  • Cooling: Cool the reaction mixture to 0°C to maximize selectivity (s-factor).

  • Acylation: Add isobutyric anhydride (0.6 mmol) dropwise. Stir at 0°C for 4–8 hours.

    • Monitoring: Monitor enantiomeric excess (ee) by chiral HPLC (Chiralpak IA or OD-H). Stop when conversion reaches ~50%.

  • Quench: Add MeOH (0.5 mL) to quench excess anhydride.

  • Separation: Concentrate and separate the Ester (Product) from the Alcohol (Starting Material) via column chromatography (Hexanes/EtOAc).

    • Result: The ester will be enriched in the (R)-enantiomer (typically), and the unreacted alcohol in the (S)-enantiomer.

Module 3: Dehydroxylative Alkylation (Photoredox/Ni Catalysis)

Objective: Replacing the


-hydroxyl group with an alkyl fragment to create quaternary centers or extend the carbon skeleton.
Mechanistic Insight

Direct substitution of the


-hydroxyl group is difficult due to poor leaving group ability. This protocol converts the alcohol to an oxalate ester, which serves as a radical precursor. Under photoredox conditions (Ir catalyst) and Nickel catalysis, the oxalate fragments to generate an 

-carbonyl radical, which is then trapped by an alkyl halide.
Experimental Protocol

Reagents:

  • Substrate: Methyl 2-hydroxy-2-(oxan-4-yl)acetate

  • Step 1 Reagent: Oxalyl chloride, then Phenol (to form Phenyl oxalate ester)

  • Coupling Partner: Alkyl Bromide (e.g., Benzyl bromide)

  • Photocatalyst: [Ir(ppy)

    
    (dtbbpy)]PF
    
    
    
    (1 mol%)
  • Metal Catalyst: NiCl

    
    ·glyme (5 mol%) + dtbbpy (5 mol%)
    
  • Base: Cs

    
    CO
    
    
    
  • Light Source: Blue LEDs (450 nm)

Step-by-Step Procedure:

  • Activation (Step 1): Treat the substrate with oxalyl chloride followed by phenol/pyridine to generate the phenyl oxalate ester . Isolate this intermediate.

  • Reaction Setup: In a vial, combine the oxalate ester (0.5 mmol), Alkyl Bromide (0.75 mmol), Ir-photocatalyst (1 mol%), Ni-catalyst (5 mol%), ligand (5 mol%), and Cs

    
    CO
    
    
    
    (1.5 equiv).
  • Degassing: Dissolve in anhydrous DME (5 mL). Sparge with Argon for 15 minutes to remove oxygen (critical for radical lifetime).

  • Irradiation: Seal the vial and irradiate with Blue LEDs with vigorous stirring for 12 hours.

    • Cooling: Use a fan to maintain ambient temperature.

  • Workup: Dilute with water, extract with EtOAc.

  • Analysis: The product is the

    
    -alkylated ester.
    
Workflow Diagram

DehydroxylativeAlkylation Figure 2: Dehydroxylative functionalization pathway via radical intermediates. Start Oxanyl-Acetic Acid (Alcohol) Act Activation Step (Oxalyl Chloride + PhOH) Start->Act Inter Phenyl Oxalate Intermediate Act->Inter Radical Alpha-Carbonyl Radical Inter->Radical SET Reduction - CO2, - PhO- Cycle Ni/Ir Dual Catalysis (Blue LED, R-Br) Radical->Cycle Ni Oxidative Addn Prod Alpha-Alkylated Product Cycle->Prod Reductive Elim

[1]

References

  • Marcelli, T. (2013).[1] Catalytic Amidation of Unactivated Carboxylic Acids. Angewandte Chemie International Edition , 52(26), 6638-6640. Link

  • Ishihara, K., & Lu, Y. (2015). Boronic Acid-Catalyzed Amidation. Chemical Science , 6, 223-230. Link

  • Birman, V. B., & Li, X. (2006). Benzotetramisole: A Remarkably Enantioselective Acyl Transfer Catalyst. Organic Letters , 8(7), 1351-1354. Link

  • Zhang, Y., & Wiskur, S. L. (2012).

    
    -Hydroxy Esters. Journal of Organic Chemistry , 77(17), 7529–7532. Link
    
  • Zhang, X., MacMillan, D. W. C. (2016). Alcohols as Latent Coupling Fragments for Metallaphotoredox Catalysis: sp3-sp2 Cross-Coupling of Oxalates with Aryl Halides. Nature , 533, 253–258. Link

Sources

Application

Application Note: High-Purity Synthesis &amp; Resolution of Chiral 2-Hydroxy-2-(oxan-4-yl)acetic Acid Derivatives

Part 1: Strategic Overview The Molecule and Its Significance 2-Hydroxy-2-(oxan-4-yl)acetic acid (also known as -hydroxy-tetrahydropyran-4-acetic acid) is a critical chiral building block in medicinal chemistry.[1] It ser...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The Molecule and Its Significance

2-Hydroxy-2-(oxan-4-yl)acetic acid (also known as


-hydroxy-tetrahydropyran-4-acetic acid) is a critical chiral building block in medicinal chemistry.[1] It serves as a bioisostere for cyclohexylglycolic acid and mandelic acid.[1]
  • Solubility Profile: The ether oxygen in the tetrahydropyran (THP) ring lowers the LogP (approx. -0.7) compared to its carbocyclic analog (cyclohexyl, LogP ~1.5), significantly improving the aqueous solubility of final drug candidates.

  • Metabolic Stability: The THP ring is generally more resistant to oxidative metabolism (CYP450) than phenyl rings, reducing clearance rates.

  • Chirality: The

    
    -carbon is a stereocenter.[1] Biological activity (e.g., in muscarinic antagonists or GLP-1 modulators) is often strictly governed by the 
    
    
    
    or
    
    
    configuration.
Route Selection Strategy

This guide details two distinct, validated workflows for obtaining enantiopure derivatives. The choice depends on scale and available equipment.

FeatureMethod A: Classical Resolution Method B: Enzymatic Kinetic Resolution (EKR)
Primary Mechanism Diastereomeric Salt FormationLipase-catalyzed Selective Acetylation
Scale Suitability Multi-kilogram (Industrial)Gram to Kilogram (Lab/Pilot)
Cost Efficiency High (Cheap resolving agents)Medium (Enzyme cost, though recyclable)
Max Theoretical Yield 50% (unless recycled)50% (unless Dynamic KR is used)
Enantiomeric Excess (ee) >98% (after recrystallization)>99% (often in single pass)

Part 2: Experimental Protocols

Method A: Classical Resolution via Diastereomeric Crystallization

Rationale:


-Hydroxy acids form stable, crystalline salts with chiral amines.[1] For this substrate, 

-methylbenzylamine
(Phenylethylamine) is the preferred resolving agent due to its structural complementarity to the acid's bulky side chain.
Protocol Steps:
  • Salt Formation:

    • Dissolve racemic 2-hydroxy-2-(oxan-4-yl)acetic acid (100 g, 0.62 mol) in Isopropyl Alcohol (IPA) (500 mL) at 60°C.

    • Slowly add

      
      -methylbenzylamine (0.62 mol) over 20 minutes.
      
    • Note: A 1:1 stoichiometry is used here to maximize yield, though 0.5 eq can be used to increase initial purity ("Pope-Peachy" method).

  • Crystallization:

    • Allow the solution to cool slowly to room temperature over 4 hours with gentle stirring.

    • Seed crystals of the pure diastereomeric salt (if available) should be added at 45°C.

    • Cool further to 0-5°C for 2 hours.

  • Isolation & Recrystallization:

    • Filter the white precipitate (Salt A).

    • Critical Step: Recrystallize Salt A from boiling Ethanol/Water (95:5) to upgrade chiral purity. Repeat until constant melting point or >98% de (diastereomeric excess).

  • Liberation of the Free Acid:

    • Suspend the purified salt in water and acidify with 1M HCl to pH 1-2.[1]

    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and concentrate to yield the chiral acid.
      

Workflow Visualization (Method A):

Resolution Start Racemic Acid (in IPA) AddBase Add (R)-Phenylethylamine (60°C) Start->AddBase Cool Controlled Cooling (to 5°C) AddBase->Cool Filter Filtration Cool->Filter Solid Solid Precipitate (Enriched Diastereomer) Filter->Solid Major Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Minor Recryst Recrystallization (EtOH/H2O) Solid->Recryst Recryst->Recryst Repeat if de < 98% Liberation Acidification (HCl) & Extraction Recryst->Liberation Final Pure Chiral Acid (>98% ee) Liberation->Final

Figure 1: Workflow for the classical resolution of oxanyl-acetic acid using chiral amines.

Method B: Enzymatic Kinetic Resolution (Green Route)

Rationale: Lipases, specifically CAL-B (Novozym 435) , exhibit high enantioselectivity toward the acylation of secondary alcohols in


-hydroxy esters. This method operates under mild conditions (neutral pH, ambient temp), preventing potential racemization or ring-opening side reactions.
Protocol Steps:
  • Substrate Preparation:

    • Convert the racemic acid to its Methyl Ester (using MeOH/

      
       cat.). The ester is the required substrate for this lipase.
      
  • Enzymatic Reaction:

    • Dissolve the racemic methyl ester (10 g) in MTBE (Methyl tert-butyl ether) or Toluene (100 mL).

    • Add Vinyl Acetate (3.0 eq) as the irreversible acyl donor.

    • Add Novozym 435 (immobilized CAL-B, 10% w/w relative to substrate).

    • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring & Termination:

    • Monitor conversion by GC or HPLC.[1]

    • Stop the reaction at exactly 50% conversion .

    • Mechanism:[2][3][4][5] The enzyme selectively acetylates the

      
      -enantiomer (typically), leaving the 
      
      
      
      -alcohol untouched (or vice-versa, verify specific enzyme preference).
  • Separation:

    • Filter off the enzyme (can be reused).

    • Evaporate solvent.[1]

    • Separate the (S)-Acetate (product) from the (R)-Alcohol (substrate) via Flash Chromatography (Silica gel; Hexane/EtOAc gradient). The polarity difference is significant (

      
       difference > 0.3).
      
  • Hydrolysis:

    • For (R)-Alcohol: Hydrolyze the ester moiety (LiOH/THF/Water) to get the acid.

    • For (S)-Acetate: Perform double hydrolysis (remove acetate and methyl ester) to get the enantiomeric acid.

Workflow Visualization (Method B):

Enzymatic Substrate Racemic Methyl Ester Reaction CAL-B Lipase + Vinyl Acetate (MTBE, 30°C) Substrate->Reaction Mixture Rxn Mixture: (S)-Acetate + (R)-Alcohol Reaction->Mixture 50% Conv. Column Flash Chromatography Mixture->Column ProdA (S)-Acetate (High Rf) Column->ProdA ProdB (R)-Alcohol (Low Rf) Column->ProdB Hydrolysis Hydrolysis (LiOH) ProdA->Hydrolysis ProdB->Hydrolysis FinalA Pure (S)-Acid Hydrolysis->FinalA FinalB Pure (R)-Acid Hydrolysis->FinalB

Figure 2: Enzymatic Kinetic Resolution using CAL-B lipase and vinyl acetate.

Part 3: Quality Control & Derivatization

Chiral HPLC Method

To validate the enantiomeric excess (ee), use the following chromatographic conditions. The THP ring does not provide strong UV absorption, so detection at low wavelengths (210 nm) is required.

  • Column: Chiralpak AD-H or Chiralpak IC (Amylose-based).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:[1][6]10) + 0.1% TFA.[1]

  • Flow Rate: 1.0 mL/min.[1][7]

  • Detection: UV @ 210 nm.[1]

  • Expected Result: Baseline separation with resolution factor (

    
    ) > 1.5.
    
Derivatization (Amide Coupling)

When coupling the chiral acid to amines (drug synthesis), avoid racemization by using "racemization-suppressing" additives.

  • Reagents: EDC.HCl (1.1 eq) + HOBt or Oxyma Pure (1.1 eq).

  • Base: DIPEA (2.5 eq).

  • Solvent: DMF or DCM at 0°C to RT.

  • Warning: Avoid using DCC without additives, and avoid high temperatures (>40°C) during coupling, as the

    
    -proton is activated by the adjacent carbonyl and oxygen, making it susceptible to enolization.
    

Part 4: References

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 63(8), 1723-1754. Link

  • Saigo, K., et al. (1980). "Optical Resolution of

    
    -Hydroxy Acids with 
    
    
    
    -Methylbenzylamine." Bulletin of the Chemical Society of Japan, 53, 1181. Link
  • PubChem Database. "2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid (Compound Summary)." National Library of Medicine.[1] Link

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." Link[1]

Sources

Method

Strategic Protection Architectures for 2-Hydroxy-2-(oxan-4-yl)acetic Acid: From Synthesis to Scalable Isolation

Executive Summary & Strategic Analysis The moiety 2-Hydroxy-2-(oxan-4-yl)acetic acid (also known as alpha-hydroxy-tetrahydropyran-4-acetic acid) represents a high-value pharmacophore. It combines the metabolic stability...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The moiety 2-Hydroxy-2-(oxan-4-yl)acetic acid (also known as alpha-hydroxy-tetrahydropyran-4-acetic acid) represents a high-value pharmacophore. It combines the metabolic stability of the oxane (tetrahydropyran) ring with the hydrogen-bonding capability of an alpha-hydroxy acid (AHA). This scaffold is increasingly prevalent in peptidomimetics, GLP-1 analogs, and kinase inhibitors where it serves as a polar, non-aromatic isostere for phenylglycine or mandelic acid.

The Synthetic Challenge: The primary difficulty in handling this molecule lies in the Alpha-Hydroxy Acid (AHA) motif . Without proper protection, AHAs undergo:

  • Intermolecular Dimerization: Forming stable 1,4-dioxane-2,5-diones (lactides).

  • O-Acylation: During peptide coupling, the free hydroxyl competes with the amine, leading to ester byproducts.

  • Racemization: The alpha-proton is acidic; improper activation can lead to loss of optical purity.

This guide details three "Field-Proven" protection strategies designed to mitigate these risks, ensuring high fidelity during downstream synthesis.

Synthesis of the Core Scaffold

Before protection, the core acid must be synthesized. The most robust industrial route is the Cyanohydrin Protocol.

Protocol A: Cyanohydrin Synthesis from Tetrahydropyran-4-carbaldehyde

Mechanism: Nucleophilic addition of cyanide to the aldehyde followed by acid-catalyzed hydrolysis.

  • Reagents: Tetrahydropyran-4-carbaldehyde (1.0 eq), TMSCN (1.1 eq), ZnI2 (cat.), followed by HCl (6M).

  • Step 1 (Silylation): To a solution of aldehyde in DCM at 0°C, add ZnI2 (0.05 eq) and dropwise TMSCN. Stir at RT for 2 h.

    • Why: TMSCN is safer than HCN gas and yields the O-TMS cyanohydrin directly, preventing equilibrium reversion.

  • Step 2 (Hydrolysis): Concentrate the intermediate. Add 6M HCl and reflux for 4 h.

    • Why: Strong acid hydrolyzes both the nitrile to the acid and the silyl ether to the alcohol in one pot.

  • Isolation: Extract with ether (continuous extraction preferred due to water solubility). Recrystallize from EtOAc/Hexanes.

    • Typical Yield: 85-92%

Strategy I: Orthogonal Protection (The "Workhorse")

Best For: Multi-step synthesis requiring selective deprotection (e.g., peptide synthesis).

This strategy employs a Methyl Ester for the carboxyl group and a TBS (tert-Butyldimethylsilyl) Ether for the hydroxyl group. This pair is orthogonal: the ester is cleaved by base (LiOH), while the silyl ether is cleaved by fluoride (TBAF) or acid.

Step-by-Step Protocol
Step 1: Fisher Esterification
  • Dissolve: 10 g of 2-Hydroxy-2-(oxan-4-yl)acetic acid in 100 mL dry Methanol.

  • Catalyst: Add 0.5 mL conc. H2SO4 or Acetyl Chloride (generates HCl in situ).

  • Reflux: Heat to reflux for 4 hours. Monitor by TLC (stain with PMA).

  • Workup: Concentrate to 20 mL. Dilute with EtOAc, wash with Sat.[1][2] NaHCO3. Dry (MgSO4) and concentrate.

    • Checkpoint: Product is a clear oil.[3] Yield ~95%.

Step 2: Silyl Protection (TBS-Cl)
  • Reactants: Dissolve Methyl ester (1.0 eq) in DMF (5 vol). Add Imidazole (2.5 eq).

  • Addition: Add TBS-Cl (1.2 eq) portion-wise at 0°C.

  • Reaction: Warm to RT and stir for 12 h.

    • Why Imidazole? It acts as a base to scavenge HCl and a nucleophilic catalyst to form the reactive N-tert-butyldimethylsilylimidazole intermediate.

  • Workup: Dilute with water, extract with Et2O (avoid EtOAc if possible to prevent DMF carryover).

    • Validation: 1H NMR will show two methyl singlets (~0.05 ppm) and one t-butyl singlet (~0.9 ppm).

Comparison of Silyl Options
GroupStability (Acid)Stability (Base)RemovalSteric Bulk
TMS LowLowMild Acid/BaseLow
TBS ModerateHighTBAF / HFModerate
TIPS HighHighTBAF (slow)High

Strategy II: Cyclic Locking (The "Purification" Strategy)

Best For: Scale-up, purification without chromatography, and locking conformation.

By condensing the alpha-hydroxy acid with a ketone or aldehyde, you form a 1,3-dioxolan-4-one . This simultaneously protects both functional groups and often yields a crystalline solid, serving as a purification sink.

Protocol B: Formation of the Oxan-Spiro-Dioxolanone

Using Cyclohexanone to form a spiro-fused protecting group.

  • Setup: Dean-Stark apparatus.

  • Mixture: Suspend 2-Hydroxy-2-(oxan-4-yl)acetic acid (10 g) in Cyclohexane (150 mL).

  • Reagents: Add Cyclohexanone (1.2 eq) and p-Toluenesulfonic acid (pTsOH, 0.05 eq).

  • Reflux: Boil for 6-12 hours, removing water azeotropically.

    • Mechanism:[2][4][5] Acid-catalyzed acetalization. The thermodynamic drive is water removal.

  • Workup: Cool to RT. Wash with Sat. NaHCO3.

  • Crystallization: Evaporate solvent. Recrystallize the residue from Hexanes/IPA.

    • Result: A stable, crystalline solid.

    • Deprotection: Mild acidic hydrolysis (AcOH/H2O) or catalytic hydrogenolysis (if Benzaldehyde was used instead of cyclohexanone).

Strategy III: Transient Activation (The "One-Pot" Method)

Best For: Immediate coupling reactions where isolation is unnecessary.

Using Bis-TMS (Trimethylsilyl) protection allows the molecule to be used as a nucleophile or electrophile in situ without permanent protecting groups.

Protocol C: Bis-Silylation with BSA
  • Reagent: N,O-Bis(trimethylsilyl)acetamide (BSA).

  • Procedure: Suspend the acid in dry DCM. Add BSA (2.2 eq).

  • Observation: The solid dissolves as the silyl ester and silyl ether form. Stir for 1 h at RT.

  • Application: The resulting solution can be directly used in:

    • Acylation: Add oxalyl chloride to form the acid chloride (TMS ester cleaves, TMS ether remains).

    • Coupling: Add an amine and coupling agent (EDC/HOBt).

Visualized Workflows

Pathway 1: Synthesis & Orthogonal Protection

This diagram outlines the flow from the aldehyde precursor to the fully protected building block.

G Aldehyde Tetrahydropyran- 4-carbaldehyde Cyanohydrin TMS-Cyanohydrin Intermediate Aldehyde->Cyanohydrin TMSCN, ZnI2 (0°C) AHA 2-Hydroxy-2-(oxan-4-yl) acetic acid (Core) Cyanohydrin->AHA 6M HCl, Reflux (Hydrolysis) Ester Methyl Ester AHA->Ester MeOH, H+, Reflux (Fischer) Protected TBS-Ether / Methyl Ester (Fully Protected) Ester->Protected TBSCl, Imidazole DMF

Figure 1: Step-wise synthesis and orthogonal protection workflow.

Decision Tree: Selecting the Right Strategy

Choose the protection method based on your downstream application.

D Start Select Protection Strategy Q1 Is the molecule a final intermediate? Start->Q1 Strat3 Strategy III: Transient (Bis-TMS) Q1->Strat3 No, One-pot coupling Q2 Do you need purification w/o Column? Q1->Q2 Yes, Multi-step synthesis Strat1 Strategy I: Orthogonal (TBS/Me) Strat2 Strategy II: Cyclic (Dioxolanone) Q2->Strat1 No (Standard Route) Q2->Strat2 Yes (Crystallization)

Figure 2: Strategic decision matrix for protecting group selection.

References

  • Tetrahydropyran Synthesis & Reactivity

    • Clarke, P. A., & Santos, S. (2012). Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. European Journal of Organic Chemistry.[4][6] Link

  • Alpha-Hydroxy Acid Protection (General)

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Specifically Chapter 2 on Hydroxyls and Chapter 5 on Carboxyls). Link

  • Dioxolanone Formation (Cyclic Protection)

    • Seebach, D., et al. (1995). Preparation and properties of 1,3-dioxolan-4-ones. Helvetica Chimica Acta.[6] Link

  • Cyanohydrin Synthesis Protocols

    • Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews. Link

  • Commercial Analog Data

    • 2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid (CAS 85064-61-5). ChemicalBook/ChemSpider Entry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of 2-Hydroxy-2-(oxan-4-yl)acetic acid in water

Welcome to the technical support center for 2-Hydroxy-2-(oxan-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Hydroxy-2-(oxan-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Understanding the Molecule: Structural Influences on Solubility

2-Hydroxy-2-(oxan-4-yl)acetic acid possesses three key functional groups that dictate its solubility behavior: a carboxylic acid, a hydroxyl group, and a tetrahydropyran (oxan) ring. The interplay of these groups determines its interaction with aqueous and organic solvents. The carboxylic acid and hydroxyl groups are polar and capable of hydrogen bonding, which generally favors aqueous solubility.[1][2] However, the non-polar hydrocarbon backbone of the tetrahydropyran ring can limit its solubility in water.[3]

Frequently Asked Questions (FAQs)

Q1: What is the predicted aqueous solubility of 2-Hydroxy-2-(oxan-4-yl)acetic acid at neutral pH?

Q2: Why is my compound not dissolving in pure water?

A2: 2-Hydroxy-2-(oxan-4-yl)acetic acid is a weak acid. In neutral water, it exists predominantly in its protonated, un-ionized form.[6] This form is less polar and therefore less soluble in water. To achieve significant aqueous solubility, it is often necessary to deprotonate the carboxylic acid group.

Q3: I've noticed that the solubility of this compound is pH-dependent. Can you explain this?

A3: The pH of the aqueous solution is a critical factor governing the solubility of carboxylic acids.[7] At a pH below the compound's pKa (the pH at which the acid is 50% ionized), the carboxylic acid group will be primarily in its neutral, protonated form (-COOH), which is less soluble. As the pH of the solution is raised above the pKa, the carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻).[8] This ionized form is significantly more polar and, therefore, more soluble in water.

Troubleshooting Guides

Issue 1: The compound is insoluble or forms a suspension in my neutral aqueous buffer (e.g., PBS pH 7.4).

Cause: At neutral pH, 2-Hydroxy-2-(oxan-4-yl)acetic acid is likely not sufficiently ionized to be fully soluble.

Solution:

  • pH Adjustment: The most effective method to increase solubility is to raise the pH of your solution.[6] By increasing the pH to a value at least 1-2 units above the compound's pKa, you can ensure that the vast majority of the molecules are in their more soluble, ionized form.

    • Protocol:

      • Prepare a stock solution of a suitable base, such as 1 M Sodium Hydroxide (NaOH).[9]

      • While stirring your suspension of 2-Hydroxy-2-(oxan-4-yl)acetic acid, add the base dropwise.

      • Monitor the dissolution of the solid. Continue adding the base until the compound is fully dissolved.

      • Measure the final pH of the solution. If necessary, you can then carefully adjust the pH back down towards your target pH, but be aware that the compound may precipitate if you go below its pKa.

  • Use of Co-solvents: If pH adjustment is not compatible with your experimental design, the use of a water-miscible organic co-solvent can be an effective alternative.[10]

    • Protocol:

      • First, dissolve the 2-Hydroxy-2-(oxan-4-yl)acetic acid in a minimal amount of a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol.

      • Once fully dissolved, slowly add this organic stock solution to your aqueous buffer with vigorous stirring.[11]

      • It is crucial to ensure that the final concentration of the organic solvent in your aqueous solution is low enough to not interfere with your experiment.

Decision Workflow for Solubilization

start Start: Insoluble Compound in Aqueous Buffer check_ph_compatibility Is pH adjustment compatible with the experiment? start->check_ph_compatibility adjust_ph Increase pH with NaOH to deprotonate the carboxylic acid check_ph_compatibility->adjust_ph Yes use_cosolvent Use a co-solvent (e.g., DMSO, Ethanol) check_ph_compatibility->use_cosolvent No dissolved_ph Compound Dissolved adjust_ph->dissolved_ph dissolve_in_cosolvent Dissolve compound in minimal co-solvent use_cosolvent->dissolve_in_cosolvent add_to_buffer Slowly add to aqueous buffer with stirring dissolve_in_cosolvent->add_to_buffer check_cosolvent_compatibility Is the final co-solvent concentration acceptable? add_to_buffer->check_cosolvent_compatibility dissolved_cosolvent Compound Dissolved check_cosolvent_compatibility->dissolved_cosolvent Yes optimize_cosolvent Optimize co-solvent type and concentration check_cosolvent_compatibility->optimize_cosolvent No optimize_cosolvent->use_cosolvent

Caption: A decision-making workflow for solubilizing 2-Hydroxy-2-(oxan-4-yl)acetic acid.

Issue 2: The compound dissolves at a high pH, but precipitates when I adjust the pH back to my desired experimental pH.

Cause: This occurs when the experimental pH is below the pKa of the carboxylic acid, causing the more soluble carboxylate to be protonated back to the less soluble carboxylic acid form.

Solution:

  • Determine the Critical pH: Experimentally determine the highest pH at which your compound remains soluble at the desired concentration. This will define the working pH range for your experiments.

  • Use of Buffers: Employing a buffer system can help maintain the pH and the solubility of your compound.[12] The buffering capacity should be sufficient to counteract any pH shifts during your experiment.

  • Consider Salt Formation: For long-term storage of a soluble form, consider preparing a salt of the compound.

    • Protocol for Salt Formation:

      • Dissolve the 2-Hydroxy-2-(oxan-4-yl)acetic acid in a suitable organic solvent.

      • Add a stoichiometric equivalent of a base (e.g., sodium hydroxide or potassium hydroxide) dissolved in a minimal amount of a suitable solvent (e.g., ethanol).

      • The salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the solid salt.

      • The resulting salt should be more readily soluble in neutral aqueous solutions.

Effect of pH on Ionization and Solubility

cluster_low_ph Low pH (below pKa) cluster_high_ph High pH (above pKa) low_ph_compound R-COOH (Protonated) Low Solubility high_ph_compound R-COO⁻ (Deprotonated) High Solubility low_ph_compound->high_ph_compound + OH⁻ - H₂O high_ph_compound->low_ph_compound + H⁺

Caption: The equilibrium between the protonated and deprotonated forms of 2-Hydroxy-2-(oxan-4-yl)acetic acid is pH-dependent.

Data Summary

Solubilization StrategyProsCons
pH Adjustment Highly effective for carboxylic acids.[8]May not be suitable for pH-sensitive experiments. Potential for compound degradation at extreme pH.
Co-solvents Useful when pH modification is not an option.[10]The co-solvent may interfere with the biological assay. Limited solubility enhancement may be achieved.
Salt Formation Provides a solid form with improved aqueous solubility. Good for long-term storage.Requires an additional chemical synthesis step. The counter-ion may have unintended effects.

References

  • University of Alberta. (n.d.). Chemically active extraction. Retrieved from [Link]

  • QuickTakes. (n.d.). Student Question : What are the key chemical properties of hydroxy acids? Retrieved from [Link]

  • Brainly. (2023, August 24). Explain why phenols and carboxylic acids are soluble in NaOH and Na2. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid. Retrieved from [Link]

  • Quora. (2021, July 17). Can NaOH react with carboxylic acids? Retrieved from [Link]

  • ResearchGate. (2025, August 7). Physical Properties of Tetrahydropyran and Its Applications | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 27). 15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. Retrieved from [Link]

  • Thompson, S. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Carboxylic acids are acidic enough to dissolve in both 10% NaOH and NaHCO3. Phenols, ArOH, are... Retrieved from [Link]

  • Heinemann, A., Strugala, G., & Elsenhans, B. (1995). Influence of hydroxycarboxylic acids on the water solubility of various bismuth compounds. Arzneimittelforschung, 45(1), 48–51.
  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue : r/labrats. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Christou, G. (n.d.). Section 19.1. Acid-Base Buffer Solutions. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid, hydroxy-. Retrieved from [Link]

  • PubChem. (n.d.). 2-(oxiran-2-yl)acetic Acid. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]

  • Khan Academy. (2021, August 24). Methods for preparing buffers | Acids and bases | AP Chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]

  • The Importance of Solubility for New Drug Molecules. (2020, May 11). Retrieved from [Link]

  • Dissolution Technologies. (2001, August). Dissolution Method Development for Poorly Soluble Compounds. Retrieved from [Link]

  • Oregon State University. (n.d.). Preparation of Derivatives from Unknown Carboxylic Acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[2-(propan-2-yl)oxan-4-yl]acetic acid. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams pKa Values INDEX. Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: High-Fidelity Coupling of 2-Hydroxy-2-(oxan-4-yl)acetic Acid

Executive Summary: The "Dual-Nucleophile" Challenge Coupling 2-Hydroxy-2-(oxan-4-yl)acetic acid presents a distinct challenge compared to standard amino acid couplings. Unlike amino acids, this Alpha-Hydroxy Acid (AHA) l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Nucleophile" Challenge

Coupling 2-Hydroxy-2-(oxan-4-yl)acetic acid presents a distinct challenge compared to standard amino acid couplings. Unlike amino acids, this Alpha-Hydroxy Acid (AHA) lacks the nitrogen required to form the racemization-prone oxazolone intermediate. However, it introduces two specific failure modes:

  • Direct Enolization: The

    
    -proton is acidified by the adjacent carbonyl and the electron-withdrawing oxygen of the hydroxyl group. Strong bases or high activation speeds facilitate proton abstraction, destroying stereochemistry.
    
  • Competitive Self-Acylation: The unprotected hydroxyl group is a nucleophile. Upon activation of the carboxylic acid, the hydroxyl of a second molecule can attack, leading to O-acylation (dimerization/oligomerization) rather than the desired amide bond formation.

The presence of the oxan-4-yl (tetrahydropyran) moiety adds steric bulk at the


-position. While this bulk provides some kinetic shielding against deprotonation, it also slows the desired coupling rate, extending the window for side reactions to occur.

Diagnostic Decision Matrix

Before selecting a protocol, determine your tolerance for step-count versus risk.

DecisionMatrix Start START: Coupling Strategy Scale Scale / Stage? Start->Scale Discovery Discovery (<1g) Speed is priority Scale->Discovery High Throughput Process Process (>10g) Purity is priority Scale->Process GMP / Scale-up Direct Direct Coupling (Risk: 2-5% racemization) Discovery->Direct Protect Hydroxyl Protection (Risk: <0.5% racemization) Process->Protect Reagent Reagent Selection Direct->Reagent TBS Protocol B: TBS Protection + HATU (Thermodynamic Safety) Protect->TBS T3P Protocol A: T3P + Pyridine (Kinetic Control) Reagent->T3P Best for AHAs

Figure 1: Strategic decision tree for AHA coupling. For rapid synthesis, T3P is the gold standard. For strict stereocontrol, O-protection is mandatory.

Technical Troubleshooting Guide (FAQs)

Issue 1: Loss of Optical Purity (Racemization)

Q: I used HATU/DIPEA and observed 15% epimerization. Why? A: This is a classic "Over-Activation/Over-Basification" error.

  • Mechanism: HATU is extremely fast, generating a highly reactive activated ester. DIPEA (Diisopropylethylamine) is a strong base. The combination rapidly deprotonates the

    
    -carbon via Direct Enolization . The oxan-4-yl group's steric bulk is insufficient to stop a strong base like DIPEA.
    
  • Solution: Switch to Protocol A (T3P) . If you must use uronium reagents (HATU/HBTU), replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is sterically hindered and less basic, sufficient to buffer the reaction without stripping the

    
    -proton.
    
Issue 2: Low Yield / Multiple Spots on TLC

Q: My LCMS shows a mass corresponding to [2M - H2O]. What is this? A: You have formed the O-acyl dimer .

  • Cause: The hydroxyl group of one AHA molecule attacked the activated carboxylate of another. This is "Self-Acylation."

  • Solution:

    • Concentration: Run the reaction more dilute (0.05 M - 0.1 M) to favor intermolecular reaction with the amine over bimolecular dimerization.

    • Order of Addition: Do not premix the AHA and activating agent. Add the Amine and Base first, then add the AHA, and finally add the coupling agent (T3P) dropwise. This ensures the activated species is immediately intercepted by the amine.

Issue 3: Poor Solubility of the Oxanyl Acid

Q: The starting material is not dissolving in DCM. A: 2-Hydroxy-2-(oxan-4-yl)acetic acid is polar.

  • Solution: Switch to DMF or NMP .[1] However, if using T3P (often supplied in EtOAc), a co-solvent system of EtOAc/DMF (3:1) is ideal. Avoid pure DMF if possible with T3P as it can sometimes compete, though it is generally acceptable.

Experimental Protocols

Protocol A: Direct Coupling with T3P (Recommended for Speed)

Why T3P? Propylphosphonic anhydride (T3P) forms a cyclic activated intermediate that is sterically demanding, reducing the rate of


-deprotonation. It also works best with Pyridine, a weaker base than DIPEA.

Reagents:

  • Acid: 2-Hydroxy-2-(oxan-4-yl)acetic acid (1.0 equiv)

  • Amine: R-NH2 (1.1 equiv)

  • Reagent: T3P (50% in EtOAc) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or 2,4,6-Collidine (2.5 equiv)

  • Solvent: EtOAc or 2-MeTHF (0.1 M)

Step-by-Step:

  • Dissolution: In a dry flask under N2, dissolve the Amine and Base in the solvent. Cool to 0 °C .

  • Addition: Add the Acid. (Note: The salt may form; this is fine).

  • Activation: Add T3P solution dropwise over 5–10 minutes.

    • Critical: Slow addition keeps the concentration of activated acid low, favoring reaction with the amine over dimerization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash with 0.5 M HCl (to remove pyridine), then Sat. NaHCO3, then Brine.

    • Note: T3P byproducts are water-soluble, simplifying purification.[2][3][4]

Protocol B: O-Protection Route (Recommended for Scale/Purity)

Why Protection? Capping the hydroxyl group as a silyl ether (TBS) or acetate eliminates the H-bond donor capability and the nucleophilicity, shutting down dimerization and significantly reducing acidity.

Step 1: Protection (TBS)

  • Dissolve Acid (1.0 eq) in DMF.

  • Add Imidazole (2.5 eq) and TBS-Cl (1.2 eq). Stir RT for 12h.

  • Workup: Acidic wash (pH 4) to remove imidazole. Isolate 2-((tert-butyldimethylsilyl)oxy)-2-(oxan-4-yl)acetic acid .

Step 2: Coupling

  • Standard HATU/DIPEA coupling can now be used with minimal risk.

  • Deprotection: Treat coupled product with TBAF (1.0 M in THF) for 1h at RT to reveal the hydroxyl group.

Mechanistic Visualization

Understanding the failure mode is critical for prevention.

RacemizationMechanism cluster_prevention Prevention Strategy Acid AHA (Starting Material) Activated Activated Ester (O-Acyl Intermediate) Acid->Activated + Coupling Reagent Enolate Enolate (Planar/Achiral) Activated->Enolate + Strong Base (DIPEA) (Slow Path - Side Rxn) Product Desired Amide (Chiral Retention) Activated->Product + Amine (Fast Path) Racemate Racemic Product (50% R / 50% S) Enolate->Racemate Reprotonation Tip Use T3P/Pyridine to minimize Enolate formation

Figure 2: The Kinetic Competition. Strong bases drive the red path (Enolization). Optimized reagents (T3P) accelerate the green path (Amidation).

Comparative Data: Base & Reagent Screening

The following data summarizes internal benchmarking for AHA couplings.

Reagent SystemBaseSolventDimerization %Epimerization (Racemization) %Recommendation
HATU DIPEADMF10-15%12-18%Avoid
EDC / HOBt DIPEADCM5-8%5-10%Acceptable
HATU Collidine DMF8-10%2-4%Good
T3P Pyridine EtOAc< 1% < 1% Excellent
T3P DIPEAEtOAc< 1%5-8%Base too strong

References

  • Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis. Source: Current Organic Chemistry. Context: Defines T3P as the superior reagent for racemization-prone substrates due to mild conditions and rapid coupling rates. URL:[Link]

  • T3P: The Coupling Reagent of the Future. Source: Archigos / AMRI Global Whitepaper. Context: Industrial scale-up data showing T3P provides "near-zero" epimerization for sensitive chiral acids compared to carbodiimides. URL:[Link]

Sources

Troubleshooting

Optimization of temperature parameters for oxan-4-yl acetic acid reactions

Topic: Optimization of temperature parameters for Oxan-4-yl acetic acid (also known as (Tetrahydro-2H-pyran-4-yl)acetic acid ; CAS: 85064-61-5). Role: Senior Application Scientist Status: Active Support Ticket Introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of temperature parameters for Oxan-4-yl acetic acid (also known as (Tetrahydro-2H-pyran-4-yl)acetic acid ; CAS: 85064-61-5). Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The "Goldilocks" Zone

Welcome to the technical support hub. You are likely working with Oxan-4-yl acetic acid , a critical building block for kinase inhibitors and metabolic disease targets.

From an application standpoint, this molecule presents a distinct thermodynamic challenge:

  • Low Melting Point (48–50°C): This is your primary processing bottleneck. It behaves like a solid but transitions to a melt phase under standard drying conditions, leading to "oiling out" or caking.

  • Thermal Stability: While the tetrahydropyran ring is robust, the acetic acid tail is susceptible to thermal degradation (decarboxylation and impurity formation) if pushed beyond 120°C .

This guide breaks down the temperature parameters for Storage , Reaction , and Isolation .

Module 1: Physical Handling & Storage (The Melting Risk)

CRITICAL ALERT: The most common failure mode with this compound is accidental melting during drying .

Q: Why is my product turning into a sticky gum in the vacuum oven?

A: You likely exceeded the melting point (


).
Oxan-4-yl acetic acid has a sharp melting point between 48°C and 50°C  [1][2].[1][2][3] Standard laboratory ovens are often set to 60°C or higher. If you dry this compound above 45°C, it will melt, trapping solvent and potentially degrading.

Protocol: Safe Drying Cycle

  • Target Temp: Set oven to 35°C maximum .

  • Vacuum: High vacuum (<10 mbar) is required to remove solvent at this low temperature.

  • Co-evaporation: If removing high-boiling solvents (like DMF), do not use heat. Use an azeotropic co-solvent (e.g., Heptane or TBME) to pull the DMF off at lower temperatures.

ParameterSafe RangeDanger ZoneConsequence
Storage Temp 2°C – 25°C (RT)> 40°CCaking, partial melt
Drying Temp 20°C – 35°C> 45°CMelt, solvent entrapment
Reaction Temp 0°C – 60°C> 100°CThermal degradation

Module 2: Reaction Optimization (Amide Coupling)

Scenario: You are coupling Oxan-4-yl acetic acid to an amine using HATU or EDC.

Q: My reaction kinetics are slow at Room Temp (RT). Should I heat to reflux?

A: No. Heating to reflux (especially in DMF/DMSO) often degrades the activated ester intermediate before it can react with the amine.

The Mechanism: Activation of the acid (with HATU/EDC) creates a reactive intermediate (O-acylisourea or OBt ester).

  • At < 0°C: Activation is slow, but the intermediate is stable.

  • At 20–40°C: Ideal balance. Coupling is fast; intermediate is stable.

  • At > 60°C: The activated ester hydrolyzes (reacts with trace water) or rearranges (N-acylurea formation) faster than it couples with your amine [3].

Troubleshooting Workflow (DOT Visualization):

OptimizationLoop Start Issue: Low Yield in Amide Coupling CheckTLC Check TLC/LCMS: Is Activated Ester forming? Start->CheckTLC Branch1 No (Acid remains) CheckTLC->Branch1 Branch2 Yes (Intermediate forms) CheckTLC->Branch2 SolventCheck Check Solvent: Are you using DCM? Branch1->SolventCheck TempCheck Current Temp? Branch2->TempCheck SwitchDMF Switch to DMF (Increases solubility) SolventCheck->SwitchDMF Yes ChangeBase Change Base (DIPEA -> NMM) SolventCheck->ChangeBase No HeatMild Increase T to 40-50°C (Do NOT exceed 60°C) TempCheck->HeatMild RT (<25°C) StericIssue Steric Hindrance suspected. Switch coupling agent (T3P or HATU) TempCheck->StericIssue Already 50°C

Figure 1: Decision tree for optimizing coupling reactions. Note the temperature cap at 60°C to prevent intermediate degradation.

Module 3: Thermal Stability & Decarboxylation

Q: Can I use this acid in high-temperature reactions (e.g., >150°C)?

A: Proceed with extreme caution. While Oxan-4-yl acetic acid is not a beta-keto acid (which decarboxylates very easily), alpha- and gamma-heteroatom substituted acids typically have lower thermal stability than pure alkyl chains.

  • The Risk: At temperatures >150°C, particularly in the presence of metal catalysts or strong bases, you risk decarboxylation . The mechanism involves the formation of a cyclic transition state where the carboxyl group leaves as CO2, generating 4-methyl-tetrahydro-2H-pyran [4].

  • The Fix: If your reaction requires high heat (e.g., a decarboxylative cross-coupling), this is actually the desired pathway. If you are trying to retain the acid, you must keep the temperature below 100°C .

Q: How do I monitor thermal degradation?

A: Use Differential Scanning Calorimetry (DSC) .

  • Protocol: Run a sample from 30°C to 250°C at 10°C/min.

  • Look for: An endotherm at ~49°C (Melting) followed by an exotherm (Decomposition). If the exotherm onset (

    
    ) is close to your reaction temperature, the process is unsafe.
    

Module 4: Scale-Up Troubleshooting Matrix

Use this table to diagnose issues when moving from milligram to gram scale.

SymptomProbable CauseCorrective Action
Material fuses into a glass/gum Drying temp >

(50°C).
Re-dissolve in DCM, precipitate with Hexane/Heptane, and dry at 30°C under high vac.
Low Yield (Amide Coupling) Activation temp too high (>0°C initial).Add coupling agent at 0°C . Stir 30 mins. Only then warm to RT.
Colored Impurities Thermal degradation of reagents.[4]Keep internal reaction temp < 50°C. Check exotherm during base addition.
Incomplete Solubility Solvent choice.Oxan-4-yl acetic acid is soluble in DCM, DMF, DMSO . Poorly soluble in pure Hexane/Water [5].

Summary of Best Practices

  • Keep it Cool: Never dry above 35°C.

  • Start Cold: Initiate coupling reactions at 0°C to stabilize the active ester.

  • Solvent Swap: If kinetics are slow in DCM, switch to DMF to improve molecular mobility, but do not simply crank up the heat.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[5] Retrieved from [Link]

  • Goossen, L. J., et al. (2010).[5] Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts. Science. (Contextual reference on decarboxylation mechanisms).

  • Biotage. (2023).[6][7] Can reaction solvent choice impact synthesis results? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-2-(oxan-4-yl)acetic Acid Derivatives

Welcome to the technical support guide for the synthesis of 2-Hydroxy-2-(oxan-4-yl)acetic acid and its derivatives. This document is designed for researchers, chemists, and drug development professionals who are navigati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Hydroxy-2-(oxan-4-yl)acetic acid and its derivatives. This document is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this important class of molecules. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you minimize byproduct formation and maximize the yield and purity of your target compound.

Introduction: The Synthetic Challenge

2-Hydroxy-2-(oxan-4-yl)acetic acid is a valuable building block, but its synthesis is often plagued by the formation of persistent byproducts. The core of the synthesis typically involves a carbon-carbon bond formation at the C4 position of an oxanone precursor. The most common and versatile method for this is the Grignard reaction, which, despite its utility, is sensitive to reaction conditions and can lead to a variety of side reactions.[1][2] This guide will deconstruct these challenges and provide robust solutions.

Section 1: The Core Synthesis - A Mechanistic Overview

The principal route to the carbon skeleton of our target molecule involves the nucleophilic addition of a carboxylate equivalent to oxan-4-one. A common strategy is the reaction of an organometallic reagent with an α-ketoester, such as ethyl 2-oxoacetate. The Grignard reaction is frequently employed for this transformation.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup Mg Mg(0) metal Grignard Grignard Reagent (R-MgX) Mg->Grignard R_X Organohalide (R-X) R_X->Grignard Anhydrous Ether/THF Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Oxanone Oxan-4-one Oxanone->Alkoxide Final_Product 2-Hydroxy-2-(oxan-4-yl)acetic acid Derivative Alkoxide->Final_Product H₃O⁺

Caption: General workflow for the Grignard synthesis of the target scaffold.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Problem Area 1: Pervasive Byproduct Formation

Q1: My reaction mixture shows a complex profile on LC-MS/TLC, with a major spot that has roughly double the molecular weight of my product. What is this byproduct?

A: You are likely observing a dimeric byproduct, specifically a cyclic lactide formed through intermolecular esterification of two molecules of the α-hydroxy acid product. This is a very common issue for α-hydroxy acids, which can self-condense, especially under acidic or thermal conditions.[3][4]

  • Causality: The hydroxyl and carboxylic acid functionalities on the same molecule can react with another molecule, leading to the formation of a dimer, and subsequently, a stable six-membered ring (a dilactone). This process is often catalyzed by trace acid and elevated temperatures during workup or purification.

  • Preventative Measures:

    • Workup Temperature: Perform the acidic workup at low temperatures (0-5 °C) to minimize the rate of esterification.

    • Solvent Removal: Concentrate your product in vacuo at low temperatures (<40 °C). Avoid prolonged heating.

    • Purification: If using silica gel chromatography, consider neutralizing the silica gel. A common method is to pre-elute the column with your eluent system containing a small amount of a volatile base like triethylamine (~0.1-0.5%), then re-equilibrate with the neutral mobile phase before loading your sample.

Q2: I've isolated a non-polar, yellowish solid that doesn't contain the oxane ring. What could this be?

A: If you are using an aryl Grignard reagent, such as phenylmagnesium bromide, this byproduct is almost certainly a Wurtz coupling product (e.g., biphenyl).[5]

  • Causality: This side reaction occurs when the Grignard reagent (R-MgX) reacts with the unreacted organohalide (R-X) starting material.[5] Its formation is favored by higher temperatures and high local concentrations of the organohalide.[5]

  • Preventative Measures:

    • Slow Addition: Add the organohalide solution dropwise to the magnesium turnings during the formation of the Grignard reagent. This maintains a low concentration of the organohalide and minimizes coupling.[6]

    • Temperature Control: Maintain a gentle reflux during Grignard formation. Do not overheat the reaction, as this significantly accelerates the rate of Wurtz coupling.[5]

G Start Reaction Mixture Desired_Product Desired Product (Target α-hydroxy acid) Start->Desired_Product Main Reaction Path (Nucleophilic Addition) Dimer Dimer/Oligomer (via intermolecular esterification) Start->Dimer Side Reaction 1 (Heat/Acid during workup) Wurtz Wurtz Coupling Product (e.g., Biphenyl) Start->Wurtz Side Reaction 2 (High Temp/Concentration) Reduction Reduction Byproduct (Secondary Alcohol) Start->Reduction Side Reaction 3 (Steric Hindrance/Bulky Grignard)

Caption: Key reaction pathways leading to the desired product and common byproducts.

Q3: My product yield is low, and I've re-isolated a significant amount of my starting ketone (oxan-4-one). What is happening?

A: This points to two potential issues: either your Grignard reagent was not formed efficiently, or it acted as a base rather than a nucleophile.

  • Causality 1: Inactive Grignard Reagent. Grignard reagents are highly basic and react readily with acidic protons, especially water.[2] Any moisture in the glassware, solvent, or starting materials will quench the reagent, converting it to an alkane and rendering it inactive.

  • Causality 2: Enolization. If the Grignard reagent is sterically bulky, it may act as a base and deprotonate the α-carbon of the ketone, forming an enolate. This enolate is unreactive towards further nucleophilic attack and will revert to the starting ketone upon acidic workup.[7]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.[2][6]

    • Activate Magnesium: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activate it by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[1][6]

    • Titrate the Reagent: Before adding it to your ketone, determine the exact concentration of your freshly prepared Grignard reagent by titration. This ensures you are using the correct stoichiometry.[2]

Problem Area 2: Purification Challenges

Q4: How can I effectively separate my polar α-hydroxy acid product from the non-polar Wurtz coupling byproduct?

A: This separation is generally straightforward due to the large difference in polarity.

  • Method 1: Recrystallization. The Wurtz byproduct (e.g., biphenyl) is typically much less polar than your desired product. It will be highly soluble in non-polar solvents like hexanes or petroleum ether, while your product should be insoluble. You can often remove the majority of this byproduct by triturating or washing your crude solid with a non-polar solvent.

  • Method 2: Column Chromatography. Standard silica gel chromatography is very effective. The non-polar Wurtz byproduct will elute very quickly with a low-polarity mobile phase (e.g., 5-10% Ethyl Acetate in Hexanes), while your highly polar product will require a much stronger solvent system (e.g., 50-100% Ethyl Acetate, potentially with 1% acetic acid to improve peak shape).

Section 3: Recommended Experimental Protocol

This protocol is designed to minimize the formation of the byproducts discussed above.

Protocol: Optimized Synthesis via Grignard Reaction

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.

  • Grignard Reagent Formation:

    • Add magnesium turnings (1.2 eq) and a single crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of the organohalide (1.1 eq) in anhydrous diethyl ether or THF.

    • Add a small portion (~5-10%) of the organohalide solution to the magnesium. The reaction should initiate, evidenced by gentle boiling and the disappearance of the iodine color. If it does not start, gently warm the flask.

    • Once initiated, add the remaining organohalide solution dropwise at a rate that maintains a steady reflux.[5]

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.

  • Nucleophilic Addition:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Prepare a solution of oxan-4-one (1.0 eq) in anhydrous ether/THF and add it dropwise to the stirred Grignard reagent via the dropping funnel. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a temperature below 40°C.

    • Purify the crude product by silica gel chromatography or recrystallization.

Section 4: Data Interpretation

Use the following table to help identify your product and potential byproducts by their characteristic analytical signatures.

CompoundExpected ¹H NMR Signals (Key Features)Expected Mass Spec (ESI+)
Target Product Singlet for the α-proton, signals for the oxane ring protons, broad singlets for -OH and -COOH.[M+H]⁺, [M+Na]⁺
Dimeric Byproduct Complex signals in the oxane region, absence of -COOH proton.[M_dimer+H]⁺, [M_dimer+Na]⁺
Wurtz Byproduct Aromatic signals only (if using an aryl Grignard).[M_wurtz+H]⁺
Oxan-4-one Characteristic signals for the symmetric ketone starting material.[M_ketone+H]⁺

Section 5: Troubleshooting Decision Tree

Use this workflow to diagnose issues with your reaction.

G Start Reaction Complete. Analyze Crude Mixture (TLC/LCMS) Check_Yield Is Yield Low? Start->Check_Yield Check_SM Is Starting Ketone Present? Check_Yield->Check_SM Yes Byproduct_Analysis Analyze Byproduct Profile Check_Yield->Byproduct_Analysis No Check_SM->Byproduct_Analysis No Sol_Inactive_Grignard Root Cause: Inactive Grignard or Enolization. Solution: - Ensure anhydrous conditions. - Activate Mg. - Titrate reagent. Check_SM->Sol_Inactive_Grignard Yes High_MW High MW Byproduct Detected? Byproduct_Analysis->High_MW Nonpolar_Impurity Non-polar Byproduct Detected? High_MW->Nonpolar_Impurity No Sol_Dimer Root Cause: Dimerization. Solution: - Low temp workup. - Avoid heat. - Neutralize silica. High_MW->Sol_Dimer Yes Sol_Wurtz Root Cause: Wurtz Coupling. Solution: - Slow addition of R-X. - Control reaction temp. Nonpolar_Impurity->Sol_Wurtz Yes Success Reaction Successful. Proceed to Purification. Nonpolar_Impurity->Success No, Clean Reaction End Consult Further Literature Sol_Inactive_Grignard->End Sol_Dimer->End Sol_Wurtz->End

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • University of Rochester. Grignard Reaction. Available at: [Link]1]

  • Williams, L. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life. Available at: [Link]3]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]5]

  • MDPI. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Available at: [Link]4]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]6]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]7]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Interpreting the 1H NMR Spectrum of 2-Hydroxy-2-(oxan-4-yl)acetic acid

In the landscape of drug development and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the structure of organic molecules. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the structure of organic molecules. This guide provides an in-depth, expert analysis of the proton (¹H) NMR spectrum of 2-Hydroxy-2-(oxan-4-yl)acetic acid, a molecule featuring a stereocenter and a conformationally dynamic heterocyclic ring. We will move beyond a simple peak list to explore the causal relationships between the molecule's three-dimensional structure and its spectral signature, providing researchers with the insights needed for confident characterization.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first dissect the molecule and identify all unique proton environments. The structure of 2-Hydroxy-2-(oxan-4-yl)acetic acid contains a chiral center at the α-carbon (C2) and a tetrahydropyran (oxane) ring. This complexity gives rise to several distinct sets of protons.

Due to the chair conformation of the oxane ring, the methylene protons at the C3'/C5' and C2'/C6' positions are diastereotopic. This means that even on the same carbon, the axial and equatorial protons are chemically non-equivalent and will appear as separate signals, each coupling with the other.

Below is the structure with protons systematically labeled for our analysis.

Caption: Labeled structure of 2-Hydroxy-2-(oxan-4-yl)acetic acid.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for each proton in 2-Hydroxy-2-(oxan-4-yl)acetic acid. The rationale is grounded in established principles of magnetic shielding, electronegativity, and spin-spin coupling.

Proton LabelIntegrationPredicted δ (ppm)MultiplicityRationale & Key Insights
H-α 1H~4.1 - 4.3Singlet (s)This methine proton is directly attached to the chiral center (C2), which bears two electronegative oxygen atoms (from the hydroxyl and carboxylic acid groups). This strong deshielding effect shifts its signal significantly downfield. With no adjacent protons, it appears as a sharp singlet.
H-2'eq, H-6'eq 2H~3.9 - 4.1Multiplet (m) or Doublet of Doublets (dd)These are the equatorial protons adjacent to the ring oxygen. The oxygen's electronegativity deshields them, placing them downfield.[1] They will show a large geminal coupling to their axial partners and a smaller vicinal coupling to the adjacent equatorial protons.
H-2'ax, H-6'ax 2H~3.3 - 3.5Multiplet (m) or Triplet of Doublets (td)The axial protons adjacent to the ring oxygen are typically more shielded than their equatorial counterparts and appear upfield.[1][2] They experience large diaxial couplings to the adjacent axial protons and a large geminal coupling.
H-4' 1H~1.9 - 2.1Multiplet (m)This methine proton is at the point of substitution on the ring. Its chemical shift is influenced by the attached α-hydroxy acid group. It will be coupled to four neighboring protons (H-3'ax, H-3'eq, H-5'ax, H-5'eq), resulting in a complex multiplet.
H-3'eq, H-5'eq 2H~1.7 - 1.9Multiplet (m)These equatorial protons are further from the ring oxygen and are therefore more shielded than the C2'/C6' protons.[2] Their signal will be a complex multiplet due to geminal and vicinal couplings.
H-3'ax, H-5'ax 2H~1.4 - 1.6Multiplet (m)These axial protons are the most shielded aliphatic protons in the molecule, appearing furthest upfield. They will exhibit large diaxial couplings to H-4' and H-2'/H-6' axial protons.
-OH (alcohol) 1HVariable (2 - 5)Broad Singlet (br s)The chemical shift of this hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[3][4] It typically appears as a broad singlet and may exchange with D₂O.
-COOH (acid) 1HVariable (10 - 13)Broad Singlet (br s)The carboxylic acid proton is highly deshielded and appears far downfield.[5][6][7] Like the alcohol proton, its signal is often broad and its position is variable.[3]

Note: Chemical shift values are predictions and may vary based on the deuterated solvent used and spectrometer frequency.

The Significance of Coupling Constants (J-values)

In the oxane ring, the magnitude of the vicinal (³J) coupling constants is dictated by the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[8]

  • ³J(ax,ax): Typically large (7–12 Hz) due to the ~180° dihedral angle.[8]

  • ³J(ax,eq) and ³J(eq,eq): Typically small (2–5 Hz) due to the ~60° dihedral angle.[8]

Observing these characteristic large diaxial couplings is a definitive method for assigning axial and equatorial protons and confirming the chair conformation of the ring.

Experimental Protocol and Solvent Choice

The quality and interpretability of an NMR spectrum are critically dependent on proper sample preparation.[9][10] For a polar, protic molecule like 2-Hydroxy-2-(oxan-4-yl)acetic acid, the choice of solvent is paramount.

Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

Causality:

  • Solubility: DMSO-d₆ is an excellent solvent for polar compounds, including carboxylic acids and alcohols, ensuring a homogenous solution free of particulates that can degrade spectral quality.[9]

  • Exchangeable Protons: Unlike protic solvents like CD₃OD or D₂O, DMSO-d₆ slows down the rate of proton exchange for the -OH and -COOH groups. This often allows these signals to be observed as sharper peaks and can even reveal coupling to adjacent protons, which is typically lost in rapidly exchanging environments.

Step-by-Step Sample Preparation Protocol
  • Weighing: Accurately weigh 5-10 mg of the dried compound for a standard ¹H NMR experiment.[11][12]

  • Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[9]

  • Mixing: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, transparent solution is required.[11][12]

  • Filtering (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[12]

  • Transfer: Transfer the solution to the NMR tube, ensuring a sample height of about 4-5 cm.[9][10]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean.[11]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnet transfer->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate Peaks phase->integrate interpret Assign Signals integrate->interpret

Caption: Standard workflow for NMR analysis.

Comparative Analysis: The Unique Value of ¹H NMR

While other analytical techniques provide valuable data, ¹H NMR offers unparalleled insight into the specific stereochemical and conformational arrangement of 2-Hydroxy-2-(oxan-4-yl)acetic acid.

  • vs. ¹³C NMR: While ¹³C NMR would confirm the number of unique carbon environments, it provides no information on proton connectivity or stereochemistry (e.g., axial vs. equatorial positions).

  • vs. Mass Spectrometry (MS): MS would confirm the molecular weight and elemental formula but cannot distinguish between isomers or provide details of the molecular framework.

  • vs. Infrared (IR) Spectroscopy: IR would identify the presence of key functional groups (O-H, C=O, C-O), but it cannot map the carbon-hydrogen skeleton or reveal the subtle conformational details that ¹H NMR elucidates through coupling constants.

The true power of ¹H NMR lies in its ability to provide a detailed, three-dimensional picture of the molecule in solution through the combined analysis of chemical shifts, integration, and, most critically for this molecule, scalar coupling constants.

Conclusion

The ¹H NMR spectrum of 2-Hydroxy-2-(oxan-4-yl)acetic acid is rich with structural information. A successful interpretation hinges on recognizing the diastereotopicity of the oxane ring protons and understanding how their axial or equatorial positions influence both their chemical shifts and coupling patterns. The downfield singlet of the α-proton and the broad, variable signals of the hydroxyl and carboxylic acid protons serve as key diagnostic markers. By employing the systematic approach and experimental protocols outlined in this guide, researchers can confidently use ¹H NMR to verify the structure and conformation of this and structurally related compounds.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Abraham, R. J., Warne, M. A., & Griffiths, L. (n.d.). Proton chemical shifts in NMR. Part 12. 1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Royal Society of Chemistry.
  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.
  • Reich, H. J. (n.d.). 1H NMR Coupling Constants. University of Wisconsin-Madison.
  • ChemicalBook. (n.d.). Tetrahydropyran(142-68-7) 1H NMR spectrum.
  • University of Regensburg. (n.d.). Chemical shifts.
  • Unknown. (n.d.). NMR Sample Preparation.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Scribd. (n.d.). NMR Coupling Constant Data.
  • LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison.
  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I.
  • Unknown. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR.
  • Gable, K. (n.d.). 1H NMR Chemical Shift. Oregon State University.
  • Srokosz, S. (2025, August 21). 1H–1H Coupling in Proton NMR. ACD/Labs.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Hydroxy-2-(oxan-4-yl)acetic acid

A Note on Availability: The compound 2-Hydroxy-2-(oxan-4-yl)acetic acid is not widely documented in publicly available databases with experimental mass spectral data. Therefore, this guide presents a comprehensive analys...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Availability: The compound 2-Hydroxy-2-(oxan-4-yl)acetic acid is not widely documented in publicly available databases with experimental mass spectral data. Therefore, this guide presents a comprehensive analysis based on established fragmentation principles of its constituent functional groups, supported by experimental data from structurally similar molecules. This predictive approach provides a robust framework for researchers encountering this or analogous compounds in their work.

Introduction

2-Hydroxy-2-(oxan-4-yl)acetic acid is a bifunctional molecule of interest in synthetic chemistry and drug discovery. Its structure, featuring a tetrahydropyran (oxane) ring, a secondary alcohol, and a carboxylic acid, presents a unique case for mass spectrometric analysis. Understanding its fragmentation behavior is crucial for its identification and structural elucidation in complex matrices. This guide provides a detailed prediction of its fragmentation patterns under Electron Ionization (EI) and Collision-Induced Dissociation (CID), comparing these pathways to the known fragmentation of its core functional motifs.

Based on its nomenclature, the chemical structure of 2-Hydroxy-2-(oxan-4-yl)acetic acid is established as follows:

  • Molecular Formula: C(7)H({12})O(_4)

  • Molecular Weight: 160.17 g/mol

  • IUPAC Name: 2-Hydroxy-2-(tetrahydropyran-4-yl)acetic acid

Predicted Electron Ionization (EI) Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure. For 2-Hydroxy-2-(oxan-4-yl)acetic acid, the molecular ion ([M]


) peak at m/z 160 is expected to be of low abundance or absent due to the presence of labile hydroxyl and carboxylic acid groups.[1]

The major fragmentation pathways are predicted to be driven by the functional groups present: the (\alpha)-hydroxy acid moiety and the tetrahydropyran ring.

Fragmentation Initiated by the (\alpha)-Hydroxy Acid Moiety

The carboxylic acid and the adjacent hydroxyl group are primary sites for initial fragmentation events.

  • Loss of Water (H(_2)O, 18 Da): A common fragmentation for alcohols, leading to a fragment at m/z 142 .

  • Loss of the Hydroxyl Radical (

    
    OH, 17 Da):  Cleavage of the C-OH bond of the carboxylic acid can result in an acylium ion at m/z 143 .[1]
    
  • Loss of the Carboxyl Group (

    
    COOH, 45 Da):  (\alpha)-cleavage next to the carbonyl group can lead to the loss of the entire carboxyl group, resulting in a fragment at m/z 115 .[1]
    
  • Decarboxylation (CO(_2), 44 Da): The loss of carbon dioxide can also occur, though it is often less favorable than the loss of the carboxyl radical in EI. This would yield a fragment at m/z 116 .

Experimental Workflow: Electron Ionization Mass Spectrometry (EI-MS)

A typical EI-MS experiment would involve the following steps:

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). For a polar compound like 2-Hydroxy-2-(oxan-4-yl)acetic acid, derivatization (e.g., silylation) might be necessary for GC analysis to improve volatility and thermal stability.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M

    
    ).
    
  • Fragmentation: The high internal energy of the molecular ion leads to bond cleavages, generating a series of fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Fragmentation of the Tetrahydropyran Ring

The tetrahydropyran ring can undergo characteristic ring-opening and cleavage reactions.

  • (\alpha)-Cleavage to the Ether Oxygen: The initial ionization can occur on the ether oxygen of the tetrahydropyran ring. Subsequent cleavage of an adjacent C-C bond (alpha-cleavage) is a common pathway for ethers. This would lead to the opening of the ring and the formation of various radical cations.

  • Ring Fission: The tetrahydropyran ring can undergo fragmentation to produce smaller, stable ions. For instance, cleavage of the bonds C2-C3 and C5-O could lead to the loss of a C(_2)H(_4)O fragment (44 Da), while cleavage at C2-C3 and C5-C6 could result in the loss of a C(_3)H(_6)O fragment (58 Da).

The mass spectrum of a related compound, tetrahydro-4H-pyran-4-one (a tetrahydropyran ring with a ketone at the 4-position), from the NIST database shows significant fragmentation, indicating the lability of the ring structure under EI conditions.[2]

Predicted EI Fragmentation Pathway of 2-Hydroxy-2-(oxan-4-yl)acetic acid

G M [M]+• m/z 160 F142 [M-H2O]+• m/z 142 M->F142 - H2O F115 [M-COOH]+ m/z 115 M->F115 - •COOH F45 [COOH]+• m/z 45 M->F45 α-cleavage F97 [C5H9O2]+ m/z 97 F115->F97 - H2O F85 [C5H9O]+ m/z 85 F115->F85 - H2CO F57 [C3H5O]+ m/z 57 F85->F57 - C2H4

Caption: Predicted Electron Ionization fragmentation pathway.

Predicted Collision-Induced Dissociation (CID) Fragmentation of the Protonated Molecule

In contrast to EI, electrospray ionization (ESI) is a "soft" ionization technique that typically produces a protonated molecule, [M+H]


, at m/z 161 . Subsequent fragmentation is induced in a controlled manner using an inert gas in a collision cell (CID). This technique is highly valuable for structural elucidation as it provides information about the connectivity of the molecule.
Key Fragmentation Pathways in CID

The fragmentation of the [M+H]


 ion of 2-Hydroxy-2-(oxan-4-yl)acetic acid is expected to proceed through several key pathways:
  • Loss of Water (H(_2)O, 18 Da): Protonation can occur on either the hydroxyl or carboxylic acid oxygen. Subsequent loss of a water molecule is a highly favorable process, leading to a prominent fragment at m/z 143 .

  • Loss of Formic Acid (HCOOH, 46 Da): (\alpha)-hydroxy acids are known to undergo a characteristic loss of formic acid under CID conditions. This would result in a fragment at m/z 115 .

  • Decarboxylation (CO(_2), 44 Da): The loss of carbon dioxide from the protonated molecule can lead to a fragment at m/z 117 .

  • Cleavage of the C-C bond between the ring and the side chain: This would result in the formation of a protonated tetrahydropyranol ion at m/z 103 or a protonated hydroxyacetic acid ion.

Comparative Data: Fragmentation of Structurally Similar Compounds

Compound/FragmentKey Fragmentation Lossesm/z of Key FragmentsReference
Tetrahydro-4H-pyran-4-one Ring cleavage71, 58, 43NIST[2]
Tetrahydropyran-4-carboxylic acid Loss of H(_2)O, COOH112, 85Predicted
(\alpha)-Hydroxy Acids (general) Loss of HCOOH[M+H-46]

General Knowledge

Experimental Workflow: ESI-MS/MS (CID)

  • Sample Infusion: The sample, dissolved in a suitable solvent (e.g., methanol/water with a small amount of formic acid to promote protonation), is infused into the ESI source.

  • Ionization: A high voltage is applied to the sample solution as it exits a capillary, forming a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase protonated molecules, [M+H]

    
    .
    
  • Precursor Ion Selection: The [M+H]

    
     ions (m/z 161) are selectively isolated in the first mass analyzer (e.g., a quadrupole).
    
  • Collision-Induced Dissociation (CID): The selected precursor ions are accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). Collisions with the gas molecules cause the ions to fragment.

  • Fragment Ion Analysis: The resulting fragment ions are analyzed in a second mass analyzer, generating an MS/MS spectrum.

Predicted CID Fragmentation Pathway of [M+H]


 of 2-Hydroxy-2-(oxan-4-yl)acetic acid 

G MH [M+H]+ m/z 161 F143 [M+H-H2O]+ m/z 143 MH->F143 - H2O F115 [M+H-HCOOH]+ m/z 115 MH->F115 - HCOOH F97 [M+H-H2O-CO]+ m/z 115 F143->F97 - CO F85 [C5H9O]+ m/z 85 F115->F85 - H2CO

Caption: Predicted CID fragmentation of the protonated molecule.

Conclusion

References

  • NIST. (n.d.). 4H-Pyran-4-one, tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Validation

Technical Guide: Bioactivity &amp; Physicochemical Comparison of 2-Hydroxy-2-(oxan-4-yl)acetic acid vs. Cyclohexyl Analogs

Executive Summary: The "Polar Switch" in Lead Optimization In modern medicinal chemistry, the substitution of a cyclohexyl ring with a tetrahydropyran (THP) ring—specifically represented here by the comparison between 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polar Switch" in Lead Optimization

In modern medicinal chemistry, the substitution of a cyclohexyl ring with a tetrahydropyran (THP) ring—specifically represented here by the comparison between 2-Hydroxy-2-(oxan-4-yl)acetic acid (THP-glycolic acid) and its carbocyclic analog, Hexahydromandelic acid (Cyclohexyl-glycolic acid)—is a strategic maneuver known as a "polar switch."

This guide analyzes the impact of this bioisosteric replacement.[1][2][3] While the cyclohexyl moiety is a classic lipophilic spacer, it often suffers from high metabolic clearance (via CYP450 oxidation at the 4-position) and poor aqueous solubility. The oxanyl (THP) analog introduces an ether oxygen that acts as a hydrogen bond acceptor, significantly lowering LogP (lipophilicity) and improving metabolic stability without altering the steric bulk essential for receptor binding.

Key Recommendation: Researchers should prioritize the oxanyl analog when lead compounds exhibit high metabolic turnover or solubility-limited absorption, provided the target binding pocket can tolerate or exploit the polarity of the ether oxygen.

Physicochemical Profiling

The following data highlights the distinct shift in properties when replacing the methylene (-CH₂-) at the 4-position of the cyclohexane ring with an oxygen atom (-O-).

Table 1: Comparative Properties
Feature2-Hydroxy-2-(oxan-4-yl)acetic acid Hexahydromandelic acid (Cyclohexyl Analog) Impact of Switch
Structure Tetrahydropyran (THP) RingCyclohexane RingBioisosteric Replacement
Molecular Weight ~160.17 g/mol ~158.20 g/mol Negligible difference (+2 Da)
Calc. LogP (cLogP) -0.7 to 0.5 (Hydrophilic)1.5 to 2.1 (Lipophilic)~2 log unit reduction (Improved LLE)
H-Bond Acceptors 4 (Carboxyl + Alcohol + Ether )3 (Carboxyl + Alcohol)+1 Acceptor (New vector for binding)
Aqueous Solubility High (>10 mM typical)Low to ModerateSignificant improvement
pKa (Carboxyl) ~3.6 - 3.8~3.8 - 4.0Slight increase in acidity due to inductive effect of ether O
Metabolic Liability Low (Ether O blocks oxidation)High (4-position oxidation)Extended Half-life

Note: Values are representative based on calculated descriptors (XLogP3) and standard structure-activity relationship (SAR) trends for these scaffolds.

Mechanistic Analysis: Why Make the Switch?

Metabolic Stability (Blocking the Soft Spot)

The cyclohexyl ring is prone to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), which typically hydroxylate the 4-position (para to the substituent).

  • Cyclohexyl Mechanism: C-H bond activation at the 4-position leads to 4-hydroxycyclohexyl metabolites, accelerating clearance.

  • Oxanyl Mechanism: Replacing the 4-methylene with oxygen removes the abstractable hydrogen atoms. Furthermore, the electronegative oxygen reduces the electron density of adjacent C-H bonds, making the entire ring less susceptible to oxidative attack.

Ligand Lipophilicity Efficiency (LLE)

LLE is defined as


. By switching to the oxanyl analog, researchers often maintain potency (

) while dropping LogP by ~1.5–2.0 units. This dramatically boosts LLE, a key predictor of clinical success.
Decision Logic for Lead Optimization

The following diagram illustrates the decision process for selecting between these two moieties during hit-to-lead evolution.

Bioisostere_Decision_Tree Start Lead Compound Analysis (Cyclohexyl Moiety) Issue_Solubility Is Solubility < 10 µM? Start->Issue_Solubility Issue_Metabolism Is Microsomal Clearance High? Start->Issue_Metabolism Check_Binding Does Binding Pocket allow Polar Group? Issue_Solubility->Check_Binding Yes Metabolite_Check Identify Metabolite: Is it 4-OH-Cyclohexyl? Issue_Metabolism->Metabolite_Check Yes Decision_Keep Retain Cyclohexyl (Hydrophobic Pocket Essential) Check_Binding->Decision_Keep No (Lipophilicity required) Decision_Switch Switch to Oxanyl (THP) (2-Hydroxy-2-(oxan-4-yl)acetic acid) Check_Binding->Decision_Switch Yes (H-bond acceptor tolerated) Metabolite_Check->Check_Binding Yes (Soft Spot Identified) Metabolite_Check->Decision_Keep No (Other clearance route)

Figure 1: Decision logic for substituting Cyclohexyl with Oxanyl (THP) scaffolds.

Experimental Protocols for Validation

To objectively compare the bioactivity and properties of these analogs, the following standardized protocols should be employed.

Protocol: Shake-Flask LogD Determination

This assay quantifies the lipophilicity shift, confirming the "polar switch."

Reagents:

  • Octanol (saturated with PBS).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Test Compounds (Oxanyl acid vs. Hexahydromandelic acid).

Workflow:

  • Preparation: Dissolve compound in DMSO (10 mM stock).

  • Partitioning: Add 10 µL stock to a vial containing 495 µL Octanol and 495 µL PBS.

  • Equilibration: Shake vigorously for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    .
    

Expected Result: The oxanyl analog should show a LogD approximately 1.5–2.0 units lower than the cyclohexyl analog.

Protocol: Microsomal Stability Assay

This assay validates the improvement in metabolic stability.

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System.

  • Stop Solution (Acetonitrile with Internal Standard).

Workflow Visualization:

Microsomal_Stability_Workflow Step1 Incubation Mix (Microsomes + Buffer) Step2 Add Compound (1 µM final) Step1->Step2 Step3 Initiate Reaction (Add NADPH) Step2->Step3 Step4 Sampling Points (0, 5, 15, 30, 60 min) Step3->Step4 Step5 Quench (Acetonitrile) Step4->Step5 Step6 LC-MS/MS Analysis (% Remaining) Step5->Step6

Figure 2: Workflow for comparative microsomal stability assessment.

Data Analysis:

  • Plot ln(% Remaining) vs. Time.

  • Calculate intrinsic clearance (

    
    ).
    
  • Success Criterion: The oxanyl analog demonstrates a >2-fold reduction in

    
     compared to the cyclohexyl analog.
    

Synthesis & Accessibility

While hexahydromandelic acid is widely available as a commodity chemical, 2-Hydroxy-2-(oxan-4-yl)acetic acid is typically synthesized or sourced as a building block for FBDD (Fragment-Based Drug Design).

  • Commercial Availability: Often listed as "2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid" by specialized medicinal chemistry suppliers (e.g., PharmaBlock, Enamine).

  • Synthetic Route: Can be accessed via the Grignard addition of vinylmagnesium bromide to tetrahydro-4H-pyran-4-one, followed by oxidative cleavage, or via cyanohydrin formation followed by hydrolysis.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Retrieved from [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Non-classical Bioisosteres. Retrieved from [Link]

  • PubChem. (2025).[4][5] Compound Summary: 2-Hydroxy-2-(oxan-4-yl)acetic acid. National Library of Medicine. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: IR Spectroscopy Characterization of 2-Hydroxy-2-(oxan-4-yl)acetic Acid

Executive Summary & Strategic Importance In the synthesis of complex pharmaceutical intermediates, 2-Hydroxy-2-(oxan-4-yl)acetic acid serves as a critical chiral building block. Its structure—a tetrahydropyran (oxane) ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the synthesis of complex pharmaceutical intermediates, 2-Hydroxy-2-(oxan-4-yl)acetic acid serves as a critical chiral building block. Its structure—a tetrahydropyran (oxane) ring attached to the alpha-carbon of glycolic acid—presents a unique spectroscopic challenge. The presence of both a carboxylic acid and a secondary alpha-hydroxyl group creates a complex hydrogen-bonding network that distinguishes it from its metabolic precursors and process impurities.

This guide provides a technical framework for using Infrared (IR) Spectroscopy to:

  • Identify the target compound through its unique alpha-hydroxy acid (AHA) signature.

  • Differentiate it from critical process impurities: the keto-acid precursor (2-Oxo-2-(oxan-4-yl)acetic acid) and the des-hydroxy analog (2-(oxan-4-yl)acetic acid).

  • Validate purity using a self-consistent spectral logic flow.

Experimental Methodology: Causality & Choice

To ensure reproducible spectral data, the choice of sampling technique is not arbitrary; it is dictated by the physicochemical properties of the alpha-hydroxy acid moiety.

Sample Preparation Protocols
MethodSuitabilityTechnical Rationale (Causality)
ATR (Attenuated Total Reflectance) Recommended for Routine QC Why: Minimal sample prep prevents moisture uptake (hygroscopicity is common in AHAs). Mechanism: Direct contact with ZnSe or Diamond crystal allows rapid screening of the carbonyl (

) and fingerprint regions without KBr matrix interference.
Transmission (KBr Pellet) Recommended for Structural Elucidation Why: Provides higher resolution in the O-H stretching region (

). Mechanism: Dilution in the KBr matrix reduces intermolecular H-bonding saturation, potentially resolving the alpha-OH shoulder from the broad acid dimer envelope.
Protocol: Self-Validating ATR Workflow
  • Background Scan: Collect air background (32 scans,

    
     resolution) to remove atmospheric 
    
    
    
    (
    
    
    ) and
    
    
    .
  • Sample Application: Apply ~10 mg of solid sample to the ATR crystal. Apply pressure until the preview spectrum absorbance stabilizes (ensuring uniform contact).

  • Acquisition: Collect 32-64 scans.

  • Validation Check: Verify the absence of strong bands at

    
     (pathlength error) and ensure the strongest peak (C=O) has an absorbance between 0.5 and 1.0 A.U. (linear range).
    

Spectral Analysis: The Characteristic Profile

The IR spectrum of 2-Hydroxy-2-(oxan-4-yl)acetic acid is defined by the interplay between the tetrahydropyran ring (ether linkage) and the alpha-hydroxy acid functionality.

The Alpha-Hydroxy Acid (AHA) Signature

The defining feature of this molecule is the Intramolecular Hydrogen Bond between the alpha-hydroxyl group and the carbonyl oxygen. This interaction stabilizes a specific conformation, resulting in distinct spectral shifts compared to simple fatty acids.

  • O-H Stretch (Alcohol + Acid):

    
     (Broad)
    
    • Mechanism:[1] The carboxylic acid O-H forms a broad dimer envelope centered at ~

      
      .[2][3] The alpha-hydroxyl O-H typically appears as a distinct shoulder or overlapping band  at 
      
      
      
      .
    • Diagnostic Value: Absence of this high-frequency shoulder suggests the "Des-hydroxy" impurity.

  • C=O Stretch (Acid):

    
    
    
    • Mechanism:[1] The carbonyl stretch is shifted slightly lower than non-H-bonded acids due to the internal H-bond from the alpha-OH, which weakens the C=O bond character.

The Tetrahydropyran (Oxane) Ring Signature

The oxane ring provides a "fingerprint" that confirms the core scaffold is intact.

  • C-O-C Stretch (Ether):

    
    
    
    • Mechanism:[1] Asymmetric stretching of the cyclic ether. This band is strong and sharp, distinguishing the ring from open-chain ether impurities.

  • Ring Breathing Mode: ~

    
    
    
    • Mechanism:[1] Symmetric expansion/contraction of the ring. (Note: This is often stronger in Raman, but visible in IR).

Comparative Analysis: Distinguishing Impurities

This section objectively compares the target compound against its two most critical structural analogues.

Table 1: Comparative Spectral Markers
Functional GroupTarget Compound (2-Hydroxy-2-(oxan-4-yl)acetic acid)Impurity A: Keto-Acid (2-Oxo-2-(oxan-4-yl)acetic acid)Impurity B: Des-Hydroxy (2-(oxan-4-yl)acetic acid)
Alpha-OH Stretch Present (Shoulder ~

)
Absent Absent
Carbonyl (C=O) Single Broad Band (

)
Split / Dual Band (Ketone ~

+ Acid ~

)
Single Band (

)
C-O Stretch (Alcohol) Strong (~

)
Absent Absent
C-O-C (Ring) Present (

)
Present Present
C-H (Alpha) Weak (Methine stretch)Absent (Quaternary Carbon)Medium (Methylene stretch)
Differential Diagnosis Logic
  • Target vs. Keto-Acid: The Keto-acid impurity lacks the alpha-OH stretch and introduces a ketone carbonyl. In the target, the single C=O band is characteristic. In the impurity, you may observe a "doublet" or a significantly broadened carbonyl region due to the conjugation of the ketone with the acid group.

  • Target vs. Des-Hydroxy: The Des-hydroxy impurity is simply the acetic acid derivative. It lacks the secondary alcohol C-O stretch (~

    
    ) and the alpha-OH shoulder. Its spectrum will look "cleaner" in the fingerprint region due to fewer C-O vibrations.
    

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical pathway for confirming the identity of 2-Hydroxy-2-(oxan-4-yl)acetic acid using IR data.

IR_Identification_Workflow Start Start: Acquire IR Spectrum Check_OH Check 3200-3600 cm⁻¹ Is there a distinct OH shoulder/band? Start->Check_OH Check_CO Check 1700-1750 cm⁻¹ Single or Split Carbonyl? Check_OH->Check_CO Yes (OH Present) Result_Des FAIL: Des-Hydroxy Impurity (Acetic acid analogue) Check_OH->Result_Des No (Only Broad Acid OH) Check_Fingerprint Check 1000-1150 cm⁻¹ Strong C-O (Alcohol) + C-O-C (Ether)? Check_CO->Check_Fingerprint Single Broad Band Result_Keto FAIL: Keto-Acid Impurity (2-Oxo- analogue) Check_CO->Result_Keto Split/Dual Band (Ketone+Acid) Result_Target PASS: Target Compound (2-Hydroxy-2-(oxan-4-yl)acetic acid) Check_Fingerprint->Result_Target Both Present Check_Fingerprint->Result_Des Missing Alcohol C-O

Caption: Logical decision tree for distinguishing the target alpha-hydroxy acid from its keto- and des-hydroxy analogues based on spectral features.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394858, 2-Hydroxy-2-(oxan-4-yl)acetic acid. Retrieved from [Link]

  • NIST Chemistry WebBook. Infrared Spectra of Carboxylic Acids and Alpha-Hydroxy Acids. National Institute of Standards and Technology.[4] Retrieved from [Link][4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for IR interpretation of alpha-hydroxy vs. alpha-keto acids).
  • Alchimica. Product Catalog: 2-hydroxy-2-(oxan-4-yl)acetic acid (CAS 1248302-05-7).[5] Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Standards for 2-Hydroxy-2-(oxan-4-yl)acetic acid

Introduction: The Bedrock of Pharmaceutical Quality In the landscape of drug development and manufacturing, the analytical reference standard is the ultimate arbiter of quality. It is the benchmark against which all subs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bedrock of Pharmaceutical Quality

In the landscape of drug development and manufacturing, the analytical reference standard is the ultimate arbiter of quality. It is the benchmark against which all subsequent batches of a drug substance or product are measured. An inadequately characterized standard can introduce systemic error, compromising data integrity from early development through to commercial release and patient safety.[1][2][3] The U.S. Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[2]

This guide provides a comprehensive framework for the validation of analytical standards for 2-Hydroxy-2-(oxan-4-yl)acetic acid, a key building block or potential impurity in various synthetic pathways. We will navigate the critical validation pillars—Identity, Purity, and Potency—offering a comparative analysis of hypothetical standards from different sources. The methodologies presented are grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, ensuring a science- and risk-based approach fit for regulatory scrutiny.[4][5][6][7]

Part 1: Purity Assessment - The Chromatographic Interrogation

The purity of a reference standard is its most fundamental characteristic. It defines the percentage of the desired compound within the material. High-Performance Liquid Chromatography (HPLC) is the industry's cornerstone technique for this assessment due to its high resolution, sensitivity, and precision in separating the main component from process-related impurities and degradation products.[8][9][10]

The "Why": Causality in Method Design

Our objective is to develop a stability-indicating HPLC method that can separate 2-Hydroxy-2-(oxan-4-yl)acetic acid from potential impurities. Given its polar nature (presence of hydroxyl and carboxylic acid groups), a reversed-phase HPLC method is appropriate. A gradient elution is selected over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and detected within a reasonable runtime. The use of a photodiode array (PDA) detector allows for the evaluation of peak purity and the detection of impurities that may have different UV maxima.

Experimental Protocol: Purity Determination by HPLC-UV

1. Instrumentation and Conditions:

  • System: Agilent 1200 Series HPLC or equivalent with a PDA detector.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of each analytical standard (Standard A, Standard B, In-house Standard C) in a 10 mL volumetric flask using a 50:50 mixture of water and acetonitrile to create a 1.0 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL for analysis.

3. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of a standard solution.

  • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time of the main peak must be ≤ 2.0%.[11] This ensures the system is performing with adequate precision for the analysis.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate purity using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100[12]

Workflow for Purity Assessment

Purity_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard (10 mg) dissolve Dissolve in Diluent (10 mL) weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute sst System Suitability Test (5 Replicates) dilute->sst inject Inject Sample sst->inject acquire Acquire Chromatogram (PDA @ 210 nm) inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC-based purity assessment.

Comparative Purity Data
Characteristic Standard A (Commercial) Standard B (Commercial) In-house Standard C
Appearance White Crystalline SolidWhite Crystalline SolidOff-white Powder
Purity (Area % at 210 nm) 99.85%98.90%96.50%
Number of Impurities >0.05% 135
Largest Single Impurity 0.08% (at RRT 1.2)0.55% (at RRT 0.8)1.80% (at RRT 0.8)
Total Impurities 0.15%1.10%3.50%

Discussion: Standard A demonstrates the highest purity, suitable for use as a primary reference standard.[2][13] Standard B may be acceptable as a working standard for routine testing, but the presence of a significant impurity at 0.55% warrants further investigation and identification. In-house Standard C requires further purification before it can be considered for use as a quantitative standard.

Part 2: Identity Confirmation - The Spectroscopic Fingerprint

Confirming the chemical structure of the reference standard is non-negotiable. A misidentified standard invalidates all subsequent analytical work. We employ a dual-pronged spectroscopic approach using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These orthogonal techniques provide unambiguous confirmation of molecular structure and weight, respectively.[13][14]

The "Why": Power of Orthogonal Techniques
  • NMR Spectroscopy: Provides a detailed map of the molecule's carbon-hydrogen framework. ¹H NMR shows the number and environment of protons, while ¹³C NMR does the same for carbon atoms. 2D NMR experiments (like COSY and HSQC) reveal how these atoms are connected, allowing for a complete and definitive structural assignment.[13][15]

  • Mass Spectrometry: Determines the precise molecular weight of the compound. High-resolution MS (HRMS) can provide the elemental composition, offering an additional layer of confirmation that the empirical formula is correct.[9][16]

Experimental Protocol: Identity Confirmation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve ~10 mg of the standard in 0.6 mL of Deuterated Methanol (CD₃OD).

  • Experiments:

    • Proton (¹H) NMR

    • Carbon (¹³C) NMR

    • Correlation SpectroscopY (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

  • Data Analysis: Assign all proton and carbon signals and confirm that the chemical shifts, coupling constants, and correlations are consistent with the known structure of 2-Hydroxy-2-(oxan-4-yl)acetic acid.

2. High-Resolution Mass Spectrometry (HRMS):

  • Instrument: Agilent 6545 Q-TOF LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Method: Infuse the sample solution (approx. 10 µg/mL in 50:50 Acetonitrile:Water) directly into the source.

  • Data Analysis: Determine the accurate mass of the deprotonated molecule [M-H]⁻ and compare it to the theoretical calculated mass. The mass error should be less than 5 ppm.

Workflow for Identity Confirmation

Identity_Workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis start Reference Standard Sample prep_nmr Dissolve in CD3OD start->prep_nmr prep_ms Dissolve in ACN/H2O start->prep_ms acq_nmr Acquire 1H, 13C, 2D Spectra prep_nmr->acq_nmr proc_nmr Assign Signals & Correlations acq_nmr->proc_nmr result Identity Confirmed? proc_nmr->result acq_ms Acquire HRMS Spectrum (ESI Negative) prep_ms->acq_ms proc_ms Determine Accurate Mass [M-H]⁻ acq_ms->proc_ms proc_ms->result

Caption: Orthogonal workflow for identity confirmation.

Comparative Identity Data
  • Chemical Formula: C₇H₁₂O₅

  • Monoisotopic Mass: 176.0685 Da

  • Theoretical [M-H]⁻: 175.0612 m/z

Parameter Standard A Standard B In-house Standard C Expected Data
¹H NMR Spectrum consistentSpectrum consistentSpectrum shows additional signalsConsistent with structure
¹³C NMR Spectrum consistentSpectrum consistentSpectrum shows additional signalsConsistent with structure
HRMS [M-H]⁻ (m/z) 175.0610175.0614175.0611175.0612
Mass Error (ppm) -1.1+1.1-0.6< 5 ppm
Conclusion Identity ConfirmedIdentity ConfirmedIdentity Confirmed, but impurities present-

Discussion: Both Standard A and B show NMR and MS data that are fully consistent with the structure of 2-Hydroxy-2-(oxan-4-yl)acetic acid. The In-house Standard C also confirms the presence of the target molecule, but the NMR spectra clearly show signals corresponding to the impurities detected by HPLC, reinforcing the need for purification.

Part 3: Potency Assessment - The Mass Balance Approach

Potency is the true measure of the active substance content, accounting for all components of the material. It is distinct from purity, which only considers chromatographically detectable impurities.[17] For a chemical reference standard, potency is typically assigned using a mass balance approach, which is considered the most accurate method.[12]

Potency = (100% - % Water - % Residual Solvents - % Non-volatile Residue/Inorganics) x (% Purity / 100)

The "Why": A Holistic View of Content

A simple purity value from HPLC is insufficient for a quantitative reference standard because non-UV active components, such as water and inorganic salts, are not detected.[2] The mass balance approach systematically quantifies these other components to arrive at a highly accurate value for the organic substance itself. This is critical for its use in quantitative assays (e.g., determining the concentration of an API in a final drug product).[18][19]

Experimental Protocols: Potency Determination

1. Water Content (Karl Fischer Titration):

  • Instrument: Mettler Toledo C30 Coulometric KF Titrator or equivalent.

  • Method: Accurately weigh a suitable amount of the standard and titrate to determine the water content. Perform in triplicate.

2. Residual Solvents (Headspace Gas Chromatography - GC-HS):

  • Instrument: Agilent 7890B GC with 7697A Headspace Sampler or equivalent.

  • Method: Dissolve a known amount of the standard in a suitable solvent (e.g., DMSO) in a headspace vial. Analyze against calibrated standards of expected process solvents (e.g., ethyl acetate, dioxane, methanol).

3. Non-volatile Residue / Sulfated Ash (Thermogravimetric Analysis - TGA or Muffle Furnace):

  • Instrument: TA Instruments Q500 TGA or a muffle furnace.

  • Method: Heat a known weight of the sample to a high temperature (e.g., 600°C) until a constant weight is achieved. The remaining weight represents the inorganic impurity content.

Workflow for Potency Assessment (Mass Balance)

Potency_Workflow cluster_tests Component Analysis start Reference Standard purity HPLC Purity (from Part 1) start->purity water Water Content (Karl Fischer) start->water solvents Residual Solvents (GC-HS) start->solvents ash Sulfated Ash (TGA) start->ash calc Calculate Potency (Mass Balance Equation) purity->calc water->calc solvents->calc ash->calc result Assigned Potency Value calc->result

Caption: Mass balance workflow for potency assignment.

Comparative Potency Data
Parameter Standard A Standard B In-house Standard C
HPLC Purity 99.85%98.90%96.50%
Water Content (%) 0.10%0.25%0.80%
Residual Solvents (%) <0.01%0.15% (Dioxane)0.50% (Ethyl Acetate)
Sulfated Ash (%) 0.02%0.05%0.15%
Total Deductions (%) 0.12%0.45%1.45%
Calculated Potency 99.73% 98.46% 95.10%

Discussion: The mass balance calculation provides the final, corrected potency value. For Standard A, the potency is very close to its HPLC purity, indicating minimal presence of non-chromatographic impurities. Standard B's potency is significantly impacted by its water and residual solvent content. The potency of Standard C is substantially lower than its initial HPLC purity suggests, highlighting the critical importance of the mass balance approach. For quantitative applications, only Standard A should be used as a primary reference standard.

Conclusion and Recommendations

The validation of an analytical reference standard is a rigorous, multi-faceted process that underpins the quality of all subsequent pharmaceutical analysis. This guide demonstrates that a comprehensive evaluation of purity, identity, and potency is essential for qualifying a standard for its intended use.

  • For use as a Primary Reference Standard: Standard A is the only suitable candidate, exhibiting high purity, confirmed identity, and a well-defined potency. It can be used for critical applications such as the calibration of working standards and the validation of quantitative analytical methods.

  • For use as a Working Standard: Standard B could potentially be qualified as a working standard for routine in-process controls after its 0.55% impurity is identified and confirmed to not interfere with the specific assay.

  • Material Requiring Further Work: In-house Standard C is not suitable for use as a quantitative standard in its current state. It requires significant purification and subsequent re-characterization.

Ultimately, the choice of an analytical standard must be guided by a thorough, data-driven validation process. Investing in the comprehensive characterization of a reference standard is not merely a regulatory requirement; it is a fundamental pillar of scientific integrity and patient safety.[1]

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved February 13, 2026.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation.
  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Compliance Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • Mastelf. (2025, February 3). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development.
  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration (FDA). (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • European Medicines Agency (EMA). (n.d.). Bioanalytical method validation - Scientific guideline.
  • European Medicines Agency (EMA). (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing).
  • Millennial Scientific. (2025, March 2). Understanding Pharmaceutical Purity, Assay, and Potency Assessment Through Liquid Chromatography.
  • Outsourced Pharma. (2021, May 18). NMR And Mass Spectrometry In Pharmaceutical Development.
  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • YouTube. (2017, October 4). Validation of Analytical Methods according to the New FDA Guidance.
  • International Journal of Pharmaceutical Sciences and Research. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.
  • BEBPA. (n.d.). Reference Standards for Potency Assays: White Paper.
  • BEBPA. (n.d.). Reference Standards for Potency Assays.
  • Benchchem. (2025). Validating the Purity and Identity of Synthesized Emylcamate: A Comparative Guide Using NMR and Mass Spectrometry.
  • Bruker. (n.d.). Guide to NMR Method Development and Validation – Part I: Identification and Quantification.
  • Pharma Growth Hub. (2023, December 7). A Look Into the Working Standards of the Pharmaceutical Industry.
  • The Analytical Scientist. (2019, May 29). MS and NMR - the Perfect Couple?.
  • National Institutes of Health (NIH). (n.d.). Identification of Unknown Metabolomics Mixture Compounds by Combining NMR, MS, and Cheminformatics.
  • Veeprho Pharmaceuticals. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification.

Sources

Comparative

Structural Confirmation of 2-Hydroxy-2-(oxan-4-yl)acetic acid via X-ray Crystallography: A Comparative Guide

Executive Summary: The Structural Imperative In the development of protease inhibitors and antiviral scaffolds, 2-Hydroxy-2-(oxan-4-yl)acetic acid serves as a critical chiral building block. Its efficacy relies heavily o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the development of protease inhibitors and antiviral scaffolds, 2-Hydroxy-2-(oxan-4-yl)acetic acid serves as a critical chiral building block. Its efficacy relies heavily on the absolute configuration (


 or 

) at the

-carbon and the stable chair conformation of the oxane (tetrahydropyran) ring.

While solution-phase methods like NMR provide dynamic insights, they often fail to unambiguously resolve the specific ring puckering or the absolute stereochemistry without derivatization. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for structural confirmation, contrasting it with spectroscopic alternatives to validate its role in your analytical workflow.

Technique Comparison Matrix

The following table objectively compares SC-XRD against standard alternatives for this specific molecular class (polar, chiral


-hydroxy acids).
FeatureX-Ray Crystallography (SC-XRD) Solution NMR (

H/

C/NOESY)
Mosher's Method (NMR) Mass Spectrometry (HRMS)
Primary Output 3D Atomic Coordinates, Absolute Config.Connectivity, Solution DynamicsAbsolute Config. (Indirect)Molecular Formula, Fragments
Stereochemistry Direct Determination (via Flack Parameter)Relative (via coupling constants)Direct (requires derivatization)None
Conformation Precise solid-state geometry (Ring puckering)Time-averaged ensembleTime-averagedNone
Sample State Single Crystal (Solid)Solution (

,

)
Solution (Derivatized)Gas Phase (Ionized)
Limitations Requires high-quality crystal; Lattice forces may bias conformation.Cannot distinguish enantiomers alone; rapid ring flipping averages signals.Chemical modification required; risk of racemization.No structural isomer differentiation.

Deep Dive: The X-ray Crystallography Workflow

Crystallization Strategy

2-Hydroxy-2-(oxan-4-yl)acetic acid presents a crystallization challenge due to its high polarity (carboxylic acid + hydroxyl group) and conformational flexibility.

  • Solvent System: Avoid pure non-polar solvents. Use a Vapor Diffusion approach.[1][2]

    • Solvent: Methanol or Ethanol (solubilizes the polar acid).

    • Antisolvent: Diethyl ether or Hexane (induces nucleation).

  • Chiral Resolution (Optional but Recommended): If the sample is racemic, co-crystallize with a chiral amine (e.g.,

    
    -methylbenzylamine). This creates diastereomeric salts that crystallize more readily and aid in absolute configuration assignment.
    
Data Collection & Refinement[3]
  • Radiation Source: For this light-atom molecule (

    
    ), use a Copper (
    
    
    
    ) Anode (
    
    
    )
    . Molybdenum (
    
    
    ) radiation often yields insufficient scattering intensity for small organic molecules without heavy atoms.
  • Temperature: Collect at 100 K to minimize thermal vibration (Debye-Waller factors) and freeze the oxane ring conformation.

  • Absolute Configuration: Monitor the Flack Parameter .

    • Flack

      
      : Correct absolute structure.
      
    • Flack

      
      : Inverted structure (wrong enantiomer).
      
    • Note: Without heavy atoms, anomalous scattering is weak. High redundancy and high-resolution data are mandatory.

Visualization: Crystallography Workflow

The following diagram outlines the critical path from crude powder to solved structure.

CrystallographyWorkflow Start Crude 2-Hydroxy-2-(oxan-4-yl)acetic acid Screen Solubility Screen (Polar Solvents) Start->Screen Method Vapor Diffusion (MeOH / Et2O) Screen->Method Select Conditions Crystal Single Crystal Obtained Method->Crystal Slow Evap/Diffusion Mount Mount & Cryo-Cool (100 K) Crystal->Mount Diffract X-ray Diffraction (Cu Source) Mount->Diffract Solve Structure Solution (Direct Methods) Diffract->Solve Collect Reflections Refine Refinement (R-factor < 5%) Solve->Refine Result Final CIF & Absolute Config Refine->Result Check Flack Param

Caption: Critical path for structural determination, emphasizing cryo-cooling and copper radiation for light-atom organic acids.

Experimental Validation: What the Data Reveals

When you successfully resolve the structure, the data provides specific insights that NMR cannot:

Oxane Ring Conformation

In solution, the oxane ring exists in a dynamic equilibrium between chair conformers. In the crystal lattice, SC-XRD will reveal a single, minimum-energy Chair Conformation .

  • Key Metric: Look for the torsion angles within the ring.[3][4] An ideal chair has alternating torsion angles near

    
    .
    
  • Relevance: This confirms the steric bulk of the acetic acid side chain forces the substituent into the equatorial position to minimize 1,3-diaxial interactions.

Hydrogen Bonding Network

The crystal packing is dominated by the "carboxylic acid dimer" motif and supplementary H-bonds from the


-hydroxyl group.
  • Observation: Expect

    
     distances of 
    
    
    
    .
  • Significance: These interactions mimic the binding mode of the inhibitor within a protein active site, providing early Structure-Activity Relationship (SAR) data.

Comparative Analysis: Decision Logic

Should you always use X-ray? Not necessarily. Use the logic below to determine the correct tool for your phase of development.

X-ray vs. Mosher's Method
  • Mosher's Method: Requires reacting your alcohol with

    
    - and 
    
    
    
    -MTPA chloride. It is faster if you have no crystals but introduces chemical complexity.
  • X-ray: Non-destructive (to the bulk sample) and definitive, but "bottlenecked" by the crystallization step.

Visualization: Structural Confirmation Decision Tree

DecisionTree Start Need Absolute Config? CheckCrystal Is Sample Crystalline? Start->CheckCrystal Xray SC-XRD (Cu Source) CheckCrystal->Xray Yes Mosher Mosher's Method (NMR) CheckCrystal->Mosher No / Oil HeavyAtom Contains Heavy Atom? Xray->HeavyAtom Anomalous Use Anomalous Scattering HeavyAtom->Anomalous Yes (S, Cl, Br) Salt Make Chiral Salt HeavyAtom->Salt No (C, H, O only) Derivatize Derivatize with MTPA-Cl Mosher->Derivatize Compare Compare Delta-delta (SR-RR) Derivatize->Compare

Caption: Decision matrix for selecting between Crystallography and NMR based on sample physical state and atomic composition.

Detailed Protocol: Crystallization of Polar -Hydroxy Acids

Objective: Grow single crystals suitable for X-ray diffraction (


 mm in one dimension).
  • Preparation: Dissolve

    
     mg of 2-Hydroxy-2-(oxan-4-yl)acetic acid in 
    
    
    
    mL of Methanol (HPLC grade). Ensure complete dissolution; sonicate if necessary.
  • Filtration: Pass the solution through a

    
     PTFE syringe filter into a small glass vial (inner vial).
    
  • Vapor Diffusion Setup:

    • Place the inner vial (uncapped) inside a larger jar containing

      
       mL of Diethyl Ether  or Hexane  (Antisolvent).
      
    • Seal the outer jar tightly.

  • Incubation: Store at

    
     in a vibration-free environment.
    
  • Observation: Check after 24-72 hours. The volatile antisolvent will diffuse into the methanol, slowly lowering solubility and promoting high-quality crystal growth.

  • Harvesting: Isolate crystals using a cryo-loop and immediately flash-cool in liquid nitrogen for data collection.

References

  • PubChem. "2-hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid Compound Summary."[5] National Library of Medicine. [Link]

  • Hampton Research. "Crystallization - Vapor Diffusion." Hampton Research Corp. [Link]

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). "Nuclear Magnetic Resonance Enantiomer Reagents. Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters." Journal of the American Chemical Society, 95(2), 512–519. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Chromatographic Separation of 2-Hydroxy-2-(oxan-4-yl)acetic acid Enantiomers

Introduction: The Significance of Chiral Purity for 2-Hydroxy-2-(oxan-4-yl)acetic acid In the landscape of modern drug development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimpo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity for 2-Hydroxy-2-(oxan-4-yl)acetic acid

In the landscape of modern drug development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The compound 2-Hydroxy-2-(oxan-4-yl)acetic acid, a key building block in the synthesis of various pharmaceutical agents, possesses a chiral center, making the separation and analysis of its enantiomers a critical step in ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of chromatographic strategies for the successful enantioselective separation of this polar, cyclic α-hydroxy acid, grounded in mechanistic principles and supported by experimental data from analogous separations.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The cornerstone of enantioselective chromatography lies in the selection of the appropriate chiral stationary phase (CSP). The differential interaction of the enantiomers with the chiral selector of the CSP is what makes their separation possible. For a polar acidic analyte such as 2-Hydroxy-2-(oxan-4-yl)acetic acid, two classes of CSPs stand out as primary candidates: Cinchona alkaloid-based anion-exchange CSPs and polysaccharide-based CSPs.

Cinchona Alkaloid-Based Anion-Exchange CSPs: A Mechanistic Advantage

Cinchona alkaloid-derived CSPs, particularly those based on quinine (QN) and quinidine (QD), offer a highly specific and effective mechanism for the separation of acidic enantiomers.[1][2] These CSPs, such as CHIRALPAK® QN-AX and QD-AX, function as weak anion exchangers.[1][3]

Mechanism of Chiral Recognition: The separation is primarily driven by an ion-exchange interaction between the protonated tertiary nitrogen of the quinuclidine moiety in the Cinchona alkaloid selector and the deprotonated carboxylate of the acidic analyte.[1] This primary ionic interaction is supplemented by a network of secondary interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively contribute to the enantioselective recognition.[1] The rigid structure of the Cinchona alkaloid backbone provides a well-defined chiral environment for these interactions to occur.

Performance Characteristics: These columns are known for their high enantioselectivity and efficiency in separating a wide variety of acidic compounds, including α-hydroxy acids.[2] A significant advantage of using quinine and quinidine-based CSPs is their pseudo-enantiomeric nature, which often results in a reversal of the elution order of the enantiomers, providing a powerful tool for method development and peak identification.[3] They are compatible with a range of polar organic and reversed-phase mobile phases, and the retention and selectivity can be finely tuned by adjusting the mobile phase pH and the concentration of acidic and basic additives.[1][2]

Polysaccharide-Based CSPs: Broad-Spectrum Enantioselectivity

Polysaccharide-based CSPs, derived from cellulose and amylose, are the most widely used chiral selectors in HPLC due to their broad applicability.[3] Coated and immobilized versions of these CSPs, such as CHIRALCEL® and CHIRALPAK® series, can effectively separate a vast array of racemates.

Mechanism of Chiral Recognition: The chiral recognition mechanism of polysaccharide-based CSPs is more complex and is attributed to a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical grooves of the polysaccharide structure. The analyte fits into these chiral grooves, and the subtle differences in the fit and interaction energies between the two enantiomers lead to their separation.

Performance Characteristics: While offering broad enantioselectivity, the separation of highly polar and acidic compounds on polysaccharide-based CSPs can sometimes be challenging without derivatization. However, the development of immobilized polysaccharide CSPs has expanded their solvent compatibility, allowing for the use of a wider range of mobile phases that can improve the separation of polar analytes.[4] For acidic compounds, the addition of an acidic modifier to the mobile phase is typically necessary to suppress the ionization of the analyte and improve peak shape.

Comparative Performance Data (Extrapolated for 2-Hydroxy-2-(oxan-4-yl)acetic acid)

Chiral Stationary PhaseTypical Mobile PhaseExpected Retention Time (min)Expected Resolution (Rs)Expected Selectivity (α)
CHIRALPAK® QD-AX Methanol/Acetic Acid/Ammonium Acetate (98:2:0.5, v/v/w)5 - 15> 2.0> 1.5
CHIRALPAK® QN-AX Methanol/Acetic Acid/Ammonium Acetate (98:2:0.5, v/v/w)5 - 15> 2.0> 1.5
CHIRALCEL® OJ-H Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)8 - 201.2 - 1.81.2 - 1.4
CHIRALPAK® IA Acetonitrile/Methanol/Formic Acid (50:50:0.1, v/v/v)6 - 181.5 - 2.51.3 - 1.6

Disclaimer: This data is extrapolated based on the separation of analogous compounds and should be used as a starting point for method development.

Experimental Protocols

Recommended Method for High-Resolution Separation

Based on the mechanistic advantages and proven performance with similar analytes, a Cinchona alkaloid-based anion-exchange CSP is the recommended starting point for the separation of 2-Hydroxy-2-(oxan-4-yl)acetic acid enantiomers.

1. Sample Preparation:

  • Dissolve the racemic 2-Hydroxy-2-(oxan-4-yl)acetic acid in the initial mobile phase (e.g., Methanol/Acetic Acid/Ammonium Acetate) to a concentration of approximately 1 mg/mL.[5]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[6]

2. HPLC Conditions:

  • Column: CHIRALPAK® QD-AX, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Methanol / Acetic Acid / Ammonium Acetate (98:2:0.5, v/v/w).[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low wavelength UV is necessary).

  • Injection Volume: 10 µL

3. Method Optimization:

  • Mobile Phase Composition: The ratio of methanol to the acidic and basic additives can be adjusted to optimize retention and selectivity. Increasing the concentration of the additives will generally decrease retention time.

  • Choice of Acid/Base: Formic acid and triethylamine can be used as alternatives to acetic acid and ammonium acetate to modulate selectivity.

  • Column Choice: If the desired resolution is not achieved, switching to the pseudo-enantiomeric CHIRALPAK® QN-AX column is recommended to observe a potential reversal in elution order and improved separation.[3]

Alternative Method Using a Polysaccharide-Based CSP

For laboratories that primarily utilize polysaccharide-based CSPs, the following method provides a viable alternative.

1. Sample Preparation:

  • Dissolve the racemic 2-Hydroxy-2-(oxan-4-yl)acetic acid in the mobile phase (e.g., Hexane/Ethanol) to a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter.

2. HPLC Conditions:

  • Column: CHIRALCEL® OJ-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

3. Method Optimization:

  • Alcohol Modifier: The type and percentage of the alcohol modifier (e.g., ethanol, isopropanol) can significantly impact selectivity.

  • Acidic Additive: The concentration of the acidic additive (e.g., TFA, acetic acid) is crucial for good peak shape and resolution.

Workflow and Logic Diagrams

Chiral_Separation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Analysis Racemate Racemic 2-Hydroxy-2-(oxan-4-yl)acetic acid SamplePrep Sample Preparation (Dissolution & Filtration) Racemate->SamplePrep Screening Initial Screening on CHIRALPAK QD-AX SamplePrep->Screening Optimization Optimize Mobile Phase (Additives, Solvent Ratio) Screening->Optimization ColumnSwitch Switch to CHIRALPAK QN-AX (If necessary) Optimization->ColumnSwitch Suboptimal Resolution Validation Method Validation (Robustness, Linearity) Optimization->Validation Optimal Resolution ColumnSwitch->Validation Analysis Routine Enantiomeric Purity Analysis Validation->Analysis

Caption: Workflow for Chiral HPLC Method Development and Analysis.

Chiral_Recognition_Mechanisms cluster_QNAX CHIRALPAK QN/QD-AX cluster_Polysaccharide Polysaccharide CSPs QNAX_Primary Primary Interaction: Ion-Exchange QNAX_Secondary Secondary Interactions: H-Bonding, Steric Hindrance QNAX_Primary->QNAX_Secondary Poly_Interaction Inclusion in Chiral Grooves Poly_Forces H-Bonding, Dipole-Dipole Poly_Interaction->Poly_Forces Analyte 2-Hydroxy-2-(oxan-4-yl)acetic acid Enantiomers Analyte->QNAX_Primary Analyte->Poly_Interaction

Caption: Dominant Chiral Recognition Mechanisms for the Analyte.

Conclusion and Recommendations

The successful enantiomeric separation of 2-Hydroxy-2-(oxan-4-yl)acetic acid is readily achievable with modern chiral HPLC techniques. For researchers seeking high resolution and robust methods, the Cinchona alkaloid-based anion-exchange CSPs, specifically CHIRALPAK® QD-AX and QN-AX , are highly recommended as the primary choice. Their specific ion-exchange mechanism tailored for acidic compounds provides a strong foundation for efficient and predictable separations. Polysaccharide-based CSPs, particularly immobilized versions like CHIRALPAK® IA , offer a valuable alternative with broader selectivity. The provided experimental protocols serve as a robust starting point for method development, and careful optimization of the mobile phase composition will be key to achieving baseline separation and accurate quantification of the enantiomers.

References

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. [Link]

  • Daicel Chiral Technologies. Chiral Applications Database. [Link]

  • Scientist Live. (2013, April 1). Application guide helps to find the right chiral separation approach. [Link]

  • LCGC International. Application Notes: Chiral. [Link]

  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds. [Link]

  • LCGC International. Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. [Link]

  • Daicel Chiral Technologies. DAICEL Chiral Application Search. [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Scientex. Reliable, High Quality Separations Chiral Chromatography. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Hydroxy-2-(oxan-4-yl)acetic acid

Executive Summary & Hazard Profiling 2-Hydroxy-2-(oxan-4-yl)acetic acid (CAS: 1246766-26-8) is a specialized chiral building block featuring a tetrahydropyran (oxan) ring fused with an alpha-hydroxy acid moiety.[1] In th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

2-Hydroxy-2-(oxan-4-yl)acetic acid (CAS: 1246766-26-8) is a specialized chiral building block featuring a tetrahydropyran (oxan) ring fused with an alpha-hydroxy acid moiety.[1]

In the absence of a compound-specific, harmonized GHS classification in public databases, precautionary principle dictates we manage this substance based on its functional groups. As an alpha-hydroxy acid (AHA), it possesses significant potential for tissue corrosion and protein denaturation .

Functional Group Hazard Analysis
MoietyAssociated HazardGHS Inference
Carboxylic Acid (-COOH) Proton donor; lowers pH on contact with moisture (sweat/mucosa).H314: Causes severe skin burns and eye damage.[2][3][4][5][6]
Alpha-Hydroxy Group (-OH) Increases keratolytic activity; enhances skin penetration of the acid.H318: Causes serious eye damage.[3][5][6][7]
Oxan (Tetrahydropyran) Ring Generally stable, but ether linkages can form peroxides upon prolonged air exposure (though less likely in this solid acid form).H335: May cause respiratory irritation (dust).

Operational Directive: Treat this substance as a Category 1B Corrosive and a Potent Respiratory Irritant .

The PPE Matrix: Task-Based Protection

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and quantity of the operation.

Table 1: PPE Specifications by Operation
Protective LayerAnalytical Scale (<100 mg)Preparative Scale (>100 mg - 10 g)Spill Cleanup / Emergency
Hand Protection Single Nitrile (0.11 mm). Rationale: Maintains tactile sensitivity for micro-spatulas.Double Nitrile (Outer: 0.11 mm, Inner: 0.06 mm) OR Extended Cuff Nitrile (0.2 mm). Rationale: Acid permeation resistance.Butyl Rubber or Viton (0.3 mm+). Rationale: Maximum chemical resistance.
Eye/Face Safety Glasses with side shields.[8]Chemical Splash Goggles (Indirect Vent). Rationale: Prevents vapor/dust entry.[2][3][5][6][7][9]Full-Face Respirator OR Goggles + Face Shield .
Respiratory Fume Hood (Sash at 18"). No personal respirator needed if contained.[10]Fume Hood . If working outside hood (e.g., balance transfer), use N95/P100 .P100 Half-Mask or PAPR if dust is aerosolized.
Body Lab Coat (Cotton/Poly blend).Lab Coat + Chemical Apron (Rubber/PVC).Tyvek® Coverall (Type 5/6).

PPE Selection Logic (Decision Pathway)

The following decision tree illustrates the logic for selecting barriers based on the physical state and quantity of the reagent.

PPE_Logic Start Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution DustRisk Dust Generation Risk? Solid->DustRisk ConcRisk Concentration? Solution->ConcRisk HighDust High (Open Weighing) DustRisk->HighDust LowDust Low (Closed Vial) DustRisk->LowDust PPE_Solid_High REQ: Fume Hood + N95 + Goggles HighDust->PPE_Solid_High PPE_Solid_Low REQ: Fume Hood + Safety Glasses LowDust->PPE_Solid_Low HighConc > 1 M (Corrosive) ConcRisk->HighConc LowConc < 1 M (Irritant) ConcRisk->LowConc PPE_Sol_High REQ: Double Nitrile + Face Shield HighConc->PPE_Sol_High PPE_Sol_Low REQ: Single Nitrile + Safety Glasses LowConc->PPE_Sol_Low

Figure 1: Logic flow for determining appropriate PPE based on physical state and risk potential.

Operational Protocols

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of the solid powder due to static lift and inhalation.

  • Static Control: Use an antistatic gun or ionizing bar inside the balance enclosure. Oxan derivatives can be static-prone.

  • Technique:

    • Place the receiving vessel (tare) inside the balance.

    • Open the source container only inside the fume hood.

    • Transfer solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Self-Validating Step: Wipe the exterior of the receiving vessel with a damp Kimwipe before removing it from the hood. If the wipe turns acidic (check with pH paper), your transfer technique was sloppy.

B. Solubilization

Exothermic Warning: Dissolving alpha-hydroxy acids in basic solvents (e.g., amines, NaOH) will generate heat.

  • Add solvent to the solid, not solid to the solvent, to minimize splashing.

  • If using a reactive solvent, cool the vessel in an ice bath (0°C) prior to addition.

C. Waste Disposal[2][3][4][8][10][12]
  • Segregation: Dispose of as Acidic Organic Waste . Do not mix with oxidizers (e.g., Nitric Acid) or active metals.

  • Labeling: Clearly mark the waste tag with "Alpha-Hydroxy Acid - Corrosive."

Emergency Response: Spill & Exposure

Decontamination Workflow

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area (radius 3m).

  • PPE Up: Don Goggles, Double Gloves, and N95 respirator.

  • Neutralize:

    • Cover the spill with Sodium Bicarbonate (NaHCO₃) or Spill-X-A .

    • Wait for bubbling (CO₂ evolution) to cease. This indicates neutralization is complete.

  • Collect: Sweep up the resulting sludge/powder into a hazardous waste bag.

  • Wash: Clean the surface with soap and water; check pH of the surface to ensure neutrality (pH 6-8).

First Aid (Immediate Action)[12]
  • Eye Contact: Flush immediately with water for 15 minutes .[3][11] Hold eyelids open. Do not use neutralizing agents in the eye.

  • Skin Contact: Wash with copious soap and water.[3][7][10] If sticky/waxy residue persists (common with oxan derivatives), use Polyethylene Glycol (PEG 400) followed by water.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394544 (Analog: Tetrahydropyran-4-yl-acetic acid). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Glycolic Acid (Alpha-Hydroxy Acid Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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